Bromofluoromethane

Catalog No.
S598397
CAS No.
373-52-4
M.F
CH2BrF
M. Wt
112.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromofluoromethane

CAS Number

373-52-4

Product Name

Bromofluoromethane

IUPAC Name

bromo(fluoro)methane

Molecular Formula

CH2BrF

Molecular Weight

112.93 g/mol

InChI

InChI=1S/CH2BrF/c2-1-3/h1H2

InChI Key

LHMHCLYDBQOYTO-UHFFFAOYSA-N

SMILES

C(F)Br

Synonyms

(18F)bromofluoromethane, bromofluoromethane

Canonical SMILES

C(F)Br

The exact mass of the compound Bromofluoromethane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Solubility and Physical Properties of Bromofluoromethane

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key physical and solubility data for Bromofluoromethane (CH₂BrF):

Property Value
Molecular Formula CH₂BrF [1]
Molar Mass 112.93 g/mol [1]
Physical State (at std. cond.) Gas [1]
Boiling Point 19 °C (66 °F; 292 K) [1]
Solubility in Alcohol Soluble [1]
Solubility in Chloroform Very soluble [1]
Standard Molar Entropy (S°gas) 276.3 J/(mol·K) [1]
Heat Capacity (cp) 49.2 J/(mol·K) [1]

Synthesis of this compound

While several methods exist for preparing this compound, the most effective one involves the reductive debromination of dithis compound [1]. This method provides the highest yield.

The synthesis workflow involves a specific chemical reaction, which can be visualized as follows:

A Dithis compound (CHBr₂F) C Reductive Debromination Reaction A->C Reactant B Organotin Hydride (e.g., Tributyltin Hydride) B->C Reducing Agent D This compound (CH₂BrF) C->D Product

Synthesis pathway for this compound

The detailed methodology, based on a patented process, is as follows [2]:

  • Objective: To prepare this compound from Dithis compound.
  • Principle: The reaction is a reductive debromination, where two bromine atoms in the precursor are replaced by hydrogen atoms.
  • Reagents:
    • Dithis compound (precursor) [2].
    • Tributyltin hydride, (C₄H₉)₃SnH, as the organotin hydride reducing agent [2].
  • Procedure:
    • The reagents are combined under controlled conditions.
    • The organotin hydride facilitates the removal of bromine, effectively reducing the dibromo compound to the monobromo product.
  • Note on Other Methods: Other less effective preparation methods include using salts of fluoroacetic acid in a Hunsdiecker-type reaction, or halogen exchange reactions [1].

Important Handling and Regulatory Notes

This compound is not just a laboratory reagent but is also used in the manufacture of pharmaceuticals and other chemicals [1]. Please be aware of the following:

  • Ozone Depletion Potential: Its use is regulated due to its Ozone Depletion Potential of 0.73 [1]. Its precursor, Dithis compound, is a Class I Ozone-Depleting Substance with an ODP of 1.0 [2].
  • Specialized Use: An isotopomer of this compound that contains the fluorine-18 radioisotope (CH₂Br¹⁸F) is used in radiochemistry, likely for positron emission tomography (PET) imaging [1].

References

Bromofluoromethane standard molar entropy

Author: Smolecule Technical Support Team. Date: February 2026

Thermophysical Property Data

The table below summarizes the key thermophysical properties of bromofluoromethane (CH₂BrF) found in the search results:

Property Value Unit Source
Standard Molar Entropy ((S^{\ominus}_{gas})) 276.3 [1] [2] J/(mol·K)
Heat Capacity ((c_p)) 49.2 [1] [2] J/(mol·K)
Molar Mass 112.93 [1] g/mol
Boiling Point 19 [1] °C
Density 1.773 [2] g/cm³

Experimental Methodologies for Property Determination

The search results indicate that highly accurate thermophysical data, such as entropy, are derived from advanced experimental techniques and computational methods [3]. The National Institute of Standards and Technology (NIST) employs rigorous methodologies for this purpose.

The following diagram illustrates the general workflow for determining these properties, synthesized from the description of the NIST ThermoData Engine [3].

Start Start: Data Collection A Existing Literature & Experimental Data Start->A B Critical Evaluation & Dynamic Data Analysis A->B C Generate Model & Recommendations B->C D Output: Thermodynamic Properties (Entropy, Cp, etc.) C->D

Figure 1: Workflow for critical evaluation of thermophysical property data, as implemented by NIST [3].

Key methodologies include [3]:

  • Heat Capacity Calorimetry: Measures heat capacity at constant pressure ((c_p)) over a range of temperatures, which is fundamental for calculating entropy changes.
  • Vapor-Liquid Equilibrium (VLE) Measurements: Determines phase boundary pressures and densities, providing data on entropy changes during phase transitions.
  • Ideal Gas Thermodynamic Calculations: Combines experimental data with statistical mechanics and ab initio calculations to determine perfect-gas properties like standard molar entropy.

Applications in Pharmaceutical and Chemical Development

This compound is an important reagent and building block in the synthesis of more complex molecules [1] [4].

  • Pharmaceutical Synthesis: this compound serves as a precursor in the synthesis of fluticasone propionate (an anti-inflammatory drug) and the anesthetic sevoflurane [2] [4].
  • Monofluoromethylation: The CH₂F- group is a key bioisostere, meaning it can mimic the steric and electronic properties of other common groups like -CH₃, -CH₂OH, and -CH₂NH₂ in drug molecules [4]. This substitution can improve metabolic stability, membrane permeability, and target binding affinity [4].

A Note on Data Quality and Related Compounds

The search results provided high-quality information for this compound. For other related compounds, you can consult authoritative databases:

  • NIST Web Thermo Tables (WTT): Provides critically evaluated data, as seen for the related compound bromodifluoromethane (CHBrF₂) [3]. This resource is a trusted reference for researchers.

References

bromo(fluoro)methane chemical synthesis methods

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for Bromofluoromethane

Method Key Reactant(s) Key Agent/Conditions Reported Yield Key Advantage/Note
Reductive Debromination [1] [2] Dithis compound Sodium Amalgam Not Specified Patented process; uses mercury, which is highly toxic. [1]
Catalytic Cracking [3] 1,1,2,2-tetrafluoro-1-methoxyethane & Bromine Metal Fluoride Catalyst (e.g., AlF₃) Not Specified Uses more complex starting material. [3]
Organotin Hydride Reduction [2] Dithis compound Organotin Hydride Highest Yield Cited as highest yield method; organotin compounds are typically toxic and costly. [2]
Hunsdiecker Reaction [2] Salts of Fluoroacetic Acid Not Specified Ineffective Historically "ineffective" with poor yields. [2]

The following workflow diagram illustrates the general sequence for the catalytic cracking method, which is derived from a patent.

Catalytic Cracking Synthesis Workflow Start Reaction Setup (Gaseous State) Step1 Bromination & Catalytic Cracking (200-450°C, Metal Fluoride Catalyst) Start->Step1 Step2 Cooling & Separation (Crude Product & Unreacted Materials) Step1->Step2 Step3 Distillation & Drying (Purification) Step2->Step3 Recycle Recycle Unreacted Material Step2->Recycle Unreacted Feedstock Step4 Final Product (this compound) Step3->Step4 Recycle->Step1

Synthesis of this compound via catalytic cracking and recycling [3]

Detailed Experimental Protocols

Here are more detailed steps for two of the synthesis methods referenced in the search results.

Method 1: Preparation by Catalytic Cracking [3]

This method involves a gas-phase reaction where a complex fluorinated ether is cracked and brominated in a single step.

  • Step 1 – Reaction: Mix gaseous 1,1,2,2-tetrafluoro-1-methoxyethane with bromine vapor. Pass the mixture through a reactor packed with a metal fluoride catalyst (such as aluminum fluoride, AlF₃) at a high temperature, typically between 200°C and 450°C.
  • Step 2 – Cooling and Collection: The output gas mixture, containing this compound, is cooled to condense the liquid crude product.
  • Step 3 – Separation and Recycling: Separate the liquid crude product from any unreacted starting materials. These unreacted materials can be recycled back to the reaction step to improve overall yield.
  • Step 4 – Purification: Purify the crude this compound product through distillation to achieve the desired purity. The final product can be further dried using molecular sieves.
Method 2: Preparation by Reductive Debromination [1]

This patent describes a method to remove a single bromine atom from dithis compound.

  • Step 1 – Reaction Setup: Add dithis compound to a reaction medium containing a sodium amalgam (an alloy of sodium and mercury) and a polar solvent like ethanol, isopropanol, or water.
  • Step 2 – Reaction Execution: Stir the reaction mixture to allow the reduction to proceed. The sodium in the amalgam acts as the reducing agent.
  • Step 3 – Product Collection: After the reaction is complete, the volatile This compound product can be collected from the reaction vessel.

Critical Application & Safety Notes

  • Primary Use: A significant commercial application of this compound is as a reagent in the late-stage fluoromethylation of pharmaceuticals. It is notably used in the synthesis of active pharmaceutical ingredients (APIs) like fluticasone propionate (found in Flonase and Advair) [4].
  • Safety and Handling: this compound is classified as highly toxic [5]. The reductive debromination method uses mercury and sodium amalgam, which are extremely hazardous, requiring stringent safety controls and careful disposal protocols [1].

References

Bromofluoromethane ozone depletion potential 0.73

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & ODP Data

Industrial Designation Chemical Formula Chemical Name (Common Name) Ozone-Depleting Potential (ODP)
HBFC-31B1 [1] CH₂FBr Bromofluoromethane [2] 0.73 [2] [1]
HBFC-22B1 [1] CHF₂Br Bromodifluoromethane [2] 0.74 [2] [1]
HBFC-21B2 [1] CHFBr₂ Dithis compound [2] 1.00 [2] [1]

Mechanism of Ozone Depletion

Ozone-depleting substances (ODS) like this compound are generally stable in the lower atmosphere (troposphere) and only degrade under intense ultraviolet light once they reach the stratosphere. There, they break down and release bromine atoms, which then catalyze the destruction of ozone molecules [2]. The following diagram illustrates the lifecycle and impact of such substances.

A Emission of ODS (e.g., CH₂FBr) B Transport to Stratosphere A->B C UV Photolysis Releases Bromine Atom B->C D Catalytic O₃ Destruction C->D E Ozone Layer Depletion D->E

Lifecycle of this compound (ODS) leading to ozone depletion.

Regulatory Context

This compound is listed as a controlled substance under the Montreal Protocol on Substances that Deplete the Ozone Layer [3]. In the United States, it is classified as a Class I ODS (Group VII) [2], which are subject to strict production and consumption phase-outs. The European Union's Ozone Regulation also controls these substances, often going beyond the requirements of the Montreal Protocol [3].

Research on Short-Lived Substances

Recent scientific assessments highlight the growing importance of understanding Very Short-Lived Substances (VSLS), which include some brominated compounds. Although this compound itself is not specifically mentioned as a focus of this recent research, the principles are relevant:

  • Enhanced Impact: VSLS emitted in the tropics can be more readily transported to the stratosphere, leading to greater ozone loss compared to emissions at higher latitudes [4].
  • Modeling Challenges: Assigning a single ODP value to VSLS is complex, as their impact depends heavily on the location and season of their emissions. Advanced three-dimensional models are needed to estimate their ODPs accurately [4].
  • Amplifying Trends: A 2023 study in Nature Climate Change concluded that halogenated VSLS amplify the observed negative ozone trend in the tropical lower stratosphere, accounting for about a quarter of the observed depletion [5].

References

Bromofluoromethane safety data sheet MSDS

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the key identification and physical property data for Bromofluoromethane.

Property Value
CAS Registry Number 373-52-4 [1] [2] [3]
Molecular Formula CH₂BrF [1] [2] [3]
Molecular Weight 112.93 g/mol [1] [2] [3]
Appearance Gas [2]
Boiling Point 17-19 °C [2] [3] [4]
Density 1.76 g/cm³ [3]
Flash Point -34.3 ± 13.3 °C [4]
Solubility Soluble in alcohol; very soluble in chloroform [2]

Hazard and Safety Information

The following table outlines the known hazard information. Please note that this is not a substitute for a full SDS.

Category Information
GHS Hazard Statements H330: Fatal if inhaled. [3]
H420: Harms public health and the environment by destroying ozone in the upper atmosphere. [3]
Hazard Codes T (Toxic) [3] [4]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [3] [4]
S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. [3] [4]
Transport Classification UN 2810 [3] [4]

Preparation Methods

This compound can be prepared by several methods, though many traditional approaches have been inefficient. The following diagram illustrates a patented preparation workflow involving catalytic cracking.

Start Raw Materials: Bromoethane (C₂H₅Br) & Fluorine (F₂) Step1 Step 1: Bromofluorination (Mixing & Reaction at 50-150°C) Start->Step1 Step2 Step 2: Catalytic Cracking (Reaction at 300-500°C) Step1->Step2 Step3 Step 3: Cooling & Separation (Gas products cooled to -30°C to -10°C) Step2->Step3 Step4 Step 4: Drying & Purification (Removal of water and other impurities) Step3->Step4 End Final Product: This compound (CH₂BrF) Step4->End

A workflow for preparing this compound via catalytic cracking [5].

According to a patent, one industrial preparation method involves a gas-phase reaction. The process starts with introducing bromoethane and fluorine gas into a reaction vessel at elevated temperatures (e.g., 50-150°C) to form an intermediate. This intermediate is then passed through a catalyst layer, such as aluminum fluoride (AlF₃), at high temperatures (300-500°C) for catalytic cracking. The resulting gas mixture is cooled, liquefied, and separated to remove impurities like hydrogen bromide and carbon dioxide, followed by drying and rectification to obtain the final product [5].

Other documented synthetic routes include:

  • Reductive Debromination: The method with the highest reported yield is the reductive debromination of dithis compound using an organotin hydride [2].
  • Sodium Amalgam Reduction: An older patent describes the preparation by reacting dithis compound with a sodium amalgam (sodium dissolved in mercury) in an alcohol solvent [6].

Important Notes for Researchers

  • Ozone Depletion Potential: Be aware that this compound has an ozone depletion potential of 0.73, and its use is regulated under the Montreal Protocol [2] [3].
  • Primary Use: It is primarily used as a reagent in the manufacture of intermediates, pharmaceuticals, and other chemicals [2]. An isotopomer containing fluorine-18 is also used in radiochemistry [2].
  • Obtaining a Full SDS: For comprehensive handling, storage, disposal, and first-aid measures, you must consult a complete SDS. The search results indicate that a sample SDS is available for viewing or download from Synquest Labs via the chemBlink database [1].

References

Spectroscopic Data for Bromofluoromethane (CH₂BrF)

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the key NMR and IR spectroscopic properties found in the search results.

Table 1: NMR Spectral Data The following proton, carbon, and fluorine NMR shifts were reported for Bromofluoromethane. [1]

Nucleus Solvent Chemical Shift (δ, ppm) Coupling Constant
^1H CDCl₃ 6.1 (doublet) J(H-F) = 48 Hz
^13C CDCl₃ 77.4 (doublet) J(C-F) = 247 Hz
^19F CDCl₃ -163.5 (triplet) J(F-H) = 48.9 Hz

Table 2: Infrared Spectral Data The fundamental vibrational modes of CH₂BrF and its isotopomers (CH₂⁷⁹BrF and CH₂⁸¹BrF) were analyzed. The following assignments were made. [2]

Vibration Mode Approximate Frequency / Wavenumber (cm⁻¹) Notes
ν₅ Not explicitly stated Assignment revised; involved in Fermi resonance with 2ν₆. [2]
ν₆ Not explicitly stated Overtone (2ν₆) is in Fermi resonance with ν₅. [2]
C-H Stretches ~2900 Region affected by Fermi resonance perturbations. [2]
Combination Bands ~5900 Region affected by Fermi resonance perturbations. [2]

Synthesis and Experimental Context

The spectroscopic studies often rely on high-purity samples. A common synthesis method for CH₂BrF is the Borodine-Hunsdiecker decarboxylation of silver fluoroacetate. [2] [3]

  • Reaction: CH₂FCO₂Ag + Br₂ → CH₂BrF + CO₂ + AgBr [2]
  • Protocol Detail: The reaction is typically performed on a vacuum line. Gaseous bromine is expanded at room temperature onto the solid silver salt, leading to an instantaneous decarboxylation reaction. [2] This method has been used to synthesize isotopomers like CH₂⁷⁹BrF and CH₂⁸¹BrF for detailed vibrational analysis. [2]

Workflow for Spectroscopic Analysis

The diagram below outlines the general workflow for obtaining and analyzing the spectroscopic properties of this compound, from synthesis to data interpretation.

Start Start: Synthesis of CH₂BrF Step1 Purification and Sample Handling Start->Step1 Step2 Spectral Data Acquisition Step1->Step2 Step3 NMR Spectroscopy Step2->Step3 Step4 IR Spectroscopy Step2->Step4 Step5 Data Analysis & Assignment Step3->Step5 Chemical Shifts Coupling Constants Step4->Step5 Fundamental Modes Fermi Resonance Step6 Normal Coordinates and Force Field Step5->Step6 Isotopomer Data Ab Initio Calculation End Technical Guide Step6->End

Workflow for spectroscopic analysis of CH₂BrF

Key Technical Notes for Researchers

  • Fermi Resonance: The IR spectrum of CH₂BrF is complicated by Fermi resonance, a phenomenon where a fundamental vibration interacts with an overtone or combination band of similar energy. This has been specifically observed between the ν₅ fundamental and the 2ν₆ overtone, as well as in the C-H stretching region around 2900 cm⁻¹. [2]
  • Force Field: Due to the complexity of the vibrational data, a conventional quadratic force field was not directly generated. Instead, an ab initio force field calculation was performed to help optimize and interpret the experimental results. [2]

References

Bromofluoromethane pharmaceutical intermediate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Pharmaceutical Application of Bromofluoromethane

This compound is used as an alkylating agent in the final step of synthesizing Fluticasone Propionate (FP), a potent inhaled corticosteroid for asthma treatment [1]. This method, described in patent literature, involves reacting this compound with a thiocarboxylic acid intermediate (compound 9) to form the final thioester product directly. This shorter synthesis provides a higher yield compared to older, multi-step routes [1].

However, a major disadvantage is that this compound is an Ozone Depleting Substance (ODS) with an Ozone Depletion Potential (ODP) of 0.73. Its production and use are regulated and being phased out under the Montreal Protocol [1] [2].

Greener Synthesis Alternative Protocol

Research has developed a this compound-free synthetic route for Fluticasone Propionate using a Xenon Difluoride (XeF2)-assisted fluorodecarboxylation [1]. The following workflow outlines the key steps, from initial intermediate to the final active pharmaceutical ingredient.

G Start Start: 17-Propionate Carbothioic Acid (9) A Esterification with tert-Butyl Bromoacetate Start->A B Protection of 11β-OH with Trifluoroacetic Anhydride A->B C Hydrolysis of tert-Butyl Ester B->C D Fluorodecarboxylation with XeF2 C->D E Deprotection with NH3/MeOH D->E End End: Fluticasone Propionate (12) E->End

Detailed Experimental Procedure

1. Synthesis of S-(tert-Butoxycarbonylmethyl) Ester Intermediate (Compound 14)

  • Reaction: Charge the 17-propionate carbothioic acid (compound 9, 1.0 equiv) and dichloromethane (DCM) into a dry flask. Add triethylamine (TEA, 1.1 equiv) dropwise under nitrogen. Then, add tert-butyl bromoacetate (1.05 equiv) and stir the reaction mixture.
  • Work-up & Purification: Monitor reaction completion by TLC. After completion, wash the organic layer successively with water, dilute HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
  • Yield: Quantitative yield, used directly in the next step without further purification [1].

2. Protection of 11β-Hydroxyl Group (Compound 15)

  • Reaction: Dissolve compound 14 (1.0 equiv) in dry DCM. Add triethylamine (TEA, 2.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0°C. Slowly add trifluoroacetic anhydride (TFAA, 2.2 equiv) and allow the reaction to warm to room temperature, stirring until complete.
  • Work-up & Purification: Quench the reaction with a saturated NaHCO₃ solution. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
  • Yield: 99% after purification [1].

3. Hydrolysis to Carboxylic Acid (Compound 16)

  • Reaction: Dissolve the protected ester (compound 15, 1.0 equiv) in trifluoroacetic acid (TFA) and stir at room temperature.
  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure to remove excess TFA. The resulting acid is obtained with high purity and used directly in the next step.
  • Yield: Quantitative yield [1].

4. Key Fluorodecarboxylation Reaction

  • Reaction: Dissolve the carboxylic acid (compound 16, 1.0 equiv) in a suitable dry solvent (e.g., acetonitrile). Cool the solution to between -10°C and 20°C. Add Xenon Difluoride (XeF₂, 2.0 equiv) portionwise and stir for up to 48 hours, monitoring closely by TLC or LC-MS.
  • Critical Parameters: Temperature control is crucial. Higher temperatures or extended reaction times lead to significant degradation by-products (e.g., the hydroxy acid 17 via thioester cleavage) [1].

5. Final Deprotection to Fluticasone Propionate

  • Reaction: Upon completion of fluorodecarboxylation, the crude mixture is treated directly with a solution of ammonia in methanol (e.g., 1M NH₃/MeOH) to remove the trifluoroacetate protecting group at the 11β-position.
  • Work-up & Purification: After reaction completion, concentrate the mixture. Purify the residue via recrystallization (e.g., from ethanol) to obtain pure Fluticasone Propionate.
  • Overall Yield for Last Two Steps: Approximately 10% (from acid 16 to FP 12). This low yield highlights the challenge and need for further optimization in this green route [1].

Comparative Synthesis Data

The table below summarizes the key differences between the traditional method and the greener alternative.

Feature Traditional this compound Route Green Fluorodecarboxylation Route
Key Reagent This compound Xenon Difluoride (XeF₂)
Ozone Depletion Potential (ODP) 0.73 (High) [1] None (Ozone-Safe)
Synthetic Steps to FP Shorter (Direct alkylation) [1] Longer (Multi-step sequence) [1]
Reported Yield Higher [1] Lower (~10% for fluorodecarboxylation/deprotection) [1]
Key Challenge Phased out under Montreal Protocol [1] Low yield and formation of side products [1]

Key Considerations for Researchers

  • Regulatory Compliance: The primary driver for adopting alternative syntheses is regulatory compliance with the Montreal Protocol, which mandates moving away from ODS like this compound [1].
  • Balancing Green Goals & Efficiency: While the XeF₂ route is environmentally superior, its current low yield makes it less viable for large-scale production. Further research is needed to optimize this protocol or discover more efficient and economical fluorination reagents [1].
  • Material Handling: this compound is classified as highly toxic [3]. Xenon difluoride is a strong fluorinating agent and must be handled with appropriate safety precautions in a well-ventilated fume hood.

References

Bromofluoromethane in Fluorine-18 Radiochemistry: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Significance

Bromofluoromethane (CH₂FBr, BFM) has emerged as a crucial reagent for late-stage fluoromethylation in the development of positron emission tomography (PET) radiopharmaceuticals. Its fluorine-18 labeled analog, [¹⁸F]this compound ([¹⁸F]BFM), serves as a versatile precursor for introducing the fluorine-18 isotope into complex biomolecules through nucleophilic substitution reactions. This application is particularly valuable in radiochemistry because fluorine-18 possesses excellent nuclear properties for PET imaging, including a 109.7-minute half-life and low positron energy (0.635 MeV), which results in high-resolution images [1]. The strategic importance of [¹⁸F]BFM lies in its ability to facilitate radiolabeling of heat-sensitive compounds and molecules that cannot withstand the harsh conditions typically required for direct nucleophilic fluorination.

The well-established commercial utility of this compound is exemplified by its application in the synthesis of fluticasone propionate, the active pharmaceutical ingredient found in Flonase and Advair, through a late-stage fluoromethylation of a thioacid [2]. This reaction, performed under mild conditions (K₂CO₃, DMF, -60°C to 0°C), yields the target compound with 78% efficiency, demonstrating the chemical robustness of BFM as a fluoromethylating agent. In radiochemistry, this approach has been adapted to label various compounds of biomedical interest, including enolates, phenols, and oximes, providing access to a diverse array of PET tracers for imaging neurological targets and oncological processes [2] [3].

Radiochemical Properties

This compound is a colorless gas with a molecular weight of 112.93 g/mol and a boiling point of +17.5°C [2]. Its physical characteristics include a density of 1.76 g/cm³ at 20°C and a vapor pressure of 2.25 bar at 50°C, making it suitable for handling in sealed reactor systems. When stored at 20°C, the compound demonstrates excellent stability with a shelf-life of 18 months [2]. The chemical structure of BFM, featuring both bromine and fluorine atoms on a methyl group, creates a reactive disparity that enables selective substitution where the bromine atom serves as a superior leaving group compared to fluorine.

The fluorine-18 labeled analog, [¹⁸F]this compound, is synthesized at high specific radioactivities, with reported values reaching 934 GBq/μmol (median, corrected at end of radionuclide production) and ranging from 40 to 9900 GBq/μmol across 83 syntheses [4]. This high specific activity is crucial for PET tracer development because it ensures minimal mass administration while maintaining sufficient radioactive signal for detection, thereby avoiding pharmacological effects or receptor saturation that could compromise imaging results [1]. The radiochemical versatility of [¹⁸F]BFM stems from its ability to participate in various fluoromethylation reactions, functioning as an efficient reagent for introducing the [¹⁸F]fluoromethyl group into diverse molecular scaffolds under relatively mild conditions compared to direct fluorination methods.

Table 1: Physical and Chemical Properties of this compound

Property Value Conditions
Molecular Weight 112.93 g/mol -
Boiling Point +17.5°C -
Melting Point -121°C -
Density 1.76 g/cm³ 20°C
Vapor Pressure 2.25 bar 50°C
Purity 99.5%-99.9% (pharma grade)
Stability 18 months 20°C

Synthesis Protocols

Production of [¹⁸F]this compound

The synthesis of [¹⁸F]this compound follows a straightforward approach involving nucleophilic substitution of dibromomethane with [¹⁸F]fluoride. This process has been successfully automated for reliability and consistent production, essential for routine clinical use of resulting radiopharmaceuticals [4]. The typical procedure begins with the production of [¹⁸F]fluoride through proton bombardment of [¹⁸O]water in a cyclotron, yielding an aqueous solution of [¹⁸F]fluoride with high specific activity [5] [1]. This solution is then processed to remove water and enhance the nucleophilicity of the fluoride ion through the addition of a phase transfer catalyst such as kryptofix-222 (K222) and potassium carbonate [5].

The crucial reaction step involves the substitution of one bromine atom in dibromomethane with [¹⁸F]fluoride. The reaction is typically carried out in polar aprotic solvents like acetonitrile, DMF, or DMSO at moderate temperatures (ranging from room temperature to 100°C) for approximately 15 minutes [1]. The [¹⁸F]this compound produced is then purified through trapping methods and distilled to separate it from the reaction mixture, yielding a pure product suitable for subsequent radiolabeling applications. This automated synthesis and purification system achieves reliable production of [¹⁸F]BFM at the high specific radioactivities necessary for developing effective PET radiotracers [4].

Quality Control and Validation

Quality assessment of the synthesized [¹⁸F]this compound is critical to ensure its suitability for radiopharmaceutical production. The validation process typically includes determination of radiochemical purity and specific radioactivity using analytical methods such as high-performance liquid chromatography (HPLC) with UV-absorbance detection and liquid chromatography with mass spectrometric detection [4]. These techniques confirm the chemical identity and radiochemical purity of the product while precisely quantifying its specific activity. The median specific radioactivity for [¹⁸F]BFM, corrected at the end of radionuclide production, has been established at 934 GBq/μmol with a range of 40-9900 GBq/μmol across numerous productions (n=83) [4].

Applications in Tracer Development

Neuroimaging Tracers

[¹⁸F]this compound has proven particularly valuable in the development of neuroimaging agents targeting various neurotransmitter systems. A prominent example is the synthesis of [¹⁸F]FMeNER-D2, a radiotracer used for imaging the norepinephrine transporter in the brain [6]. This tracer is synthesized through a simplified one-pot ¹⁸F-fluoromethylation method where [¹⁸F]fluoromethyl-d₂-tosylate, prepared from [¹⁸F]BFM, reacts with the precursor molecule NER. This optimized protocol achieves a radiochemical yield of 9.0% ± 0.8% (non-decay corrected) with high molar activity (130-275 GBq/μmol) and excellent radiochemical purity (>97%) in a total synthesis time of approximately 66 minutes [6].

Another significant application is the creation of S-([¹⁸F]fluoromethyl)-(+)-McN5652 ([¹⁸F]FMe-McN), a potential PET radioligand for the serotonin transporter [3]. This tracer was developed to address the limitations of carbon-11 labeled McN5652, whose short half-life (20.4 min) restricted its clinical utility. The synthesis involves the reaction of demethylated (+)-McN5652 with [¹⁸F]this compound, yielding a compound with structural similarity to the original McN5652 and consequently maintaining high affinity for the serotonin transporter [3]. The structural preservation approach demonstrates the value of [¹⁸F]BFM in creating effective fluorine-18 analogs of established carbon-11 tracers without significantly compromising their biological activity.

Oncological Tracers

In oncology, [¹⁸F]this compound has been employed to develop various targeted imaging agents for cancer detection and characterization. The reagent enables the efficient radiolabeling of complex molecules that may be sensitive to the harsh conditions typically used in direct fluorination reactions. For instance, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), an important amino acid analog tracer for brain tumor imaging, can be synthesized using [¹⁸F]BFM or its derivatives [5] [1]. This tracer takes advantage of the increased expression of amino acid transporters in tumor cells, allowing for improved detection and delineation of various malignancies.

The fluoromethylation strategy facilitated by [¹⁸F]BFM has also been applied to develop tracers for receptor imaging in cancer. For example, [¹⁸F]fluorocholine, used in PET imaging of prostate cancer, can be synthesized via [¹⁸F]BFM as an intermediate [5]. The versatile chemistry of [¹⁸F]BFM allows for the creation of diverse molecular structures that can target specific biological processes upregulated in cancer cells, such as choline metabolism, amino acid transport, and receptor expression.

Comparative Analysis of [¹⁸F]BFM-derived Tracers

Table 2: Radiopharmaceuticals Synthesized Using [¹⁸F]this compound

Tracer Name Biological Target Application Radiochemical Yield Molar Activity
[¹⁸F]FMeNER-D2 Norepinephrine Transporter Neuroimaging 9.0% ± 0.8% (n=3) 130-275 GBq/μmol
[¹⁸F]FMe-McN Serotonin Transporter Neuroimaging Satisfactory (specific values not provided) Not specified
[¹⁸F]Fluorocholine Choline Metabolism Oncology (Prostate Cancer) Not specified Not specified
[¹⁸F]FET Amino Acid Transport Oncology (Brain Tumors) Not specified Not specified
[¹⁸F]BFM (itself) Versatile Precursor Radiochemistry High (specific values not provided) 934 GBq/μmol (median)

The data presented in Table 2 illustrates the diverse applications of [¹⁸F]this compound in developing PET tracers for both neurological and oncological targets. The consistent performance across different tracer types highlights the reliability of [¹⁸F]BFM as a radiochemical precursor. The molar activities achieved with these syntheses are sufficiently high for receptor-targeted imaging, minimizing the risk of pharmacological effects or receptor saturation during PET studies [6] [4].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for using [¹⁸F]this compound in radiopharmaceutical development:

G cluster_1 [¹⁸F]BFM Synthesis cluster_2 Tracer Synthesis Cyclotron Cyclotron Drying Drying Cyclotron->Drying [¹⁸F]fluoride Reaction1 Reaction1 Drying->Reaction1 Dried [¹⁸F]F⁻ Purification1 Purification1 Reaction1->Purification1 Crude [¹⁸F]BFM BFM BFM Purification1->BFM Pure [¹⁸F]BFM Reaction2 Reaction2 BFM->Reaction2 Precursor Precursor Precursor->Reaction2 Purification2 Purification2 Reaction2->Purification2 Reaction mixture FinalTracer FinalTracer Purification2->FinalTracer Purified tracer QC QC FinalTracer->QC Quality assessment PETImaging PETImaging QC->PETImaging Released tracer

Figure 1: Experimental workflow for developing PET tracers using [¹⁸F]this compound

The workflow begins with cyclotron production of [¹⁸F]fluoride through proton bombardment of [¹⁸O]water [5] [1]. The aqueous [¹⁸F]fluoride is then dried azeotropically with acetonitrile in the presence of a phase transfer catalyst such as kryptofix-222 and potassium carbonate to enhance reactivity [5] [1]. The next step involves the nucleophilic substitution reaction where dried [¹⁸F]fluoride reacts with dibromomethane to form [¹⁸F]this compound [4]. The crude product undergoes purification through distillation or cartridge-based methods to yield pure [¹⁸F]BFM [4].

For tracer synthesis, the purified [¹⁸F]BFM undergoes a second reaction with a precursor molecule containing appropriate functional groups (e.g., thiols, phenols) to form the desired radiotracer [6] [3]. This reaction typically occurs under milder conditions compared to direct fluorination methods, preserving the integrity of heat-sensitive biomolecules. The resulting tracer is then purified using techniques such as high-performance liquid chromatography (HPLC) or solid-phase extraction [6]. Finally, quality control procedures ensure the product meets specifications for identity, purity, specific activity, and sterility before release for PET imaging studies [4].

Concluding Remarks

[¹⁸F]this compound represents a valuable tool in the radiochemist's arsenal for developing novel PET tracers. Its utility stems from the favorable characteristics of the fluorine-18 isotope combined with the chemical versatility of the fluoromethylation approach. The methodology enables radiolabeling of diverse molecular scaffolds, including heat-sensitive biomolecules that would not withstand harsh direct fluorination conditions. The automated synthesis of [¹⁸F]BFM at high specific radioactivities further enhances its practical utility in both clinical and research settings [4].

Future developments in this area will likely focus on expanding applications to new biological targets and optimizing synthesis protocols to improve yields and efficiency. The continued exploration of [¹⁸F]BFM chemistry may lead to novel tracers for emerging diagnostic needs in neurology, oncology, and cardiology. Furthermore, methodological advancements such as the recently described one-pot fluoromethylation approaches [6] demonstrate the ongoing innovation in this field, potentially streamlining production and expanding access to these important imaging agents.

References

Comprehensive Application Notes and Protocols: Bromofluoromethane (CH₂Br¹⁸F) in PET Tracer Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromofluoromethane in Radiochemistry

This compound (CH₂BrF), particularly its fluorine-18 isotopomer (CH₂Br¹⁸F), represents a crucial chemical intermediate in the preparation of positron emission tomography (PET) radiopharmaceuticals. The unique reactivity of this mixed halomethane enables efficient radiofluorination strategies for producing clinically relevant tracers. The shorter carbon-halogen bonds in this compound compared to other halomethanes contribute to its enhanced reactivity in nucleophilic substitution reactions, making it particularly valuable for radiolabeling applications where time efficiency is critical due to the 110-minute half-life of fluorine-18 [1].

The utility of [¹⁸F]FCH₂Br in radiochemistry stems from its balanced reactivity profile—the bromine atom serves as a better leaving group compared to fluorine, facilitating nucleophilic displacement while the fluorine-18 remains incorporated in the final molecular structure. This strategic molecular design enables radiochemists to employ [¹⁸F]fluorobromomethane as a versatile building block for introducing the fluorine-18 label into complex molecules through efficient alkylation reactions. The development of reliable methods for producing [¹⁸F]FCH₂Br has significantly expanded the toolbox available for preparing clinical PET imaging agents, particularly for oncology applications where radiolabeled choline analogs have demonstrated substantial diagnostic value [2] [3].

Chemical Properties and Characteristics

Physicochemical Properties of this compound

This compound possesses distinct chemical characteristics that make it particularly suitable for radiochemical applications. As a mixed gaseous halomethane, it exhibits solubility in alcohol and high solubility in chloroform, providing flexibility in solvent selection for various reaction conditions. The compound has a molecular weight of 112.93 g/mol and a boiling point of 19°C (292 K, 66°F), which contributes to its volatility—a property exploited in purification and transfer processes during automated synthesis [1]. The standard molar entropy (S°gas) is 276.3 J/(mol·K) with a heat capacity (cp) of 49.2 J/(mol·K), thermodynamic parameters that influence reaction optimization and energy requirements during synthesis [1].

The molecular structure of this compound adopts a tetrahedral geometry characteristic of sp³-hybridized carbon centers, with bond lengths and angles that reflect the electronic differences between bromine and fluorine atoms. The electronegativity disparity between these halogens creates a dipole moment that influences both reactivity and physical behavior. From a practical perspective, the ozone depletion potential of this compound is 0.73, necessitating appropriate environmental controls and responsible handling practices during use [1]. These physicochemical properties collectively inform the strategic implementation of this compound in radiochemical synthesis, particularly when the fluorine-18 isotopomer is required for PET tracer development.

Radioisotopic Properties

The fluorine-18 isotopomer of this compound incorporates a radioactive isotope with exceptional characteristics for medical imaging. Fluorine-18 decays primarily by positron emission (97%), with a physical half-life of 109.7 minutes [4]. This half-life strikes an optimal balance, providing sufficient time for multi-step synthesis processes while minimizing radiation exposure to patients. The low positron energy (maximum 0.635 MeV) results in short positron range tissue, which translates to high-resolution PET images due to reduced blurring effects [4]. These favorable decay properties, combined with the versatile chemistry of fluorine-18, have established it as the predominant radionuclide for PET tracer development across numerous clinical and research applications.

Table 1: Physicochemical Properties of this compound

Property Value Unit Notes
Molecular Formula CH₂BrF - -
Molar Mass 112.93 g/mol -
Boiling Point 19 °C At standard pressure
Standard Molar Entropy (S°gas) 276.3 J/(mol·K) -
Heat Capacity (cp) 49.2 J/(mol·K) -
Ozone Depletion Potential 0.73 - Regulatory concern
Solubility in Alcohol Soluble - -
Solubility in Chloroform Very soluble - -
Molecular Geometry Tetrahedral - -

Table 2: Fluorine-18 Nuclear Properties

Property Value Unit Significance
Half-Life 109.7 minutes Allows complex synthesis
Decay Mode β⁺ (97%) - Ideal for PET imaging
Maximum Positron Energy 0.635 MeV Lower energy = better resolution
Photon Energy 511 keV Annihilation photons
Production Route ¹⁸O(p,n)¹⁸F - Cyclotron production

Applications in PET Tracer Synthesis

[¹⁸F]Fluorocholine Production

This compound containing fluorine-18 ([¹⁸F]FCH₂Br) serves as a critical intermediate in the synthesis of [¹⁸F]fluorocholine, a clinically important PET radiopharmaceutical for imaging tumors with elevated lipogenesis. The two-step radiosynthesis begins with nucleophilic [¹⁸F]fluoride reacting with dibromomethane to form [¹⁸F]fluorobromomethane, followed by N-alkylation of N,N-dimethylaminoethanol (DMAE) to yield the final [¹⁸F]fluorocholine product [3] [2]. This synthetic approach leverages the reactivity disparity between the halogens in [¹⁸F]FCH₂Br, where bromine serves as a superior leaving group compared to fluorine, facilitating efficient alkylation under optimized conditions.

[¹⁸F]Fluorocholine has demonstrated particular utility in prostate cancer imaging, where it accumulates in malignant cells through increased choline kinase activity and incorporation into phosphatidylcholine in cell membranes [2]. The clinical adoption of this tracer benefits from the favorable half-life of fluorine-18 compared to carbon-11 labeled choline (20.4 minutes), enabling wider distribution to facilities without on-site cyclotrons and allowing more flexible imaging protocols [2]. The diagnostic efficacy of [¹⁸F]fluorocholine extends beyond prostate cancer to include brain tumor characterization, where it exploits the upregulated choline metabolism in malignant gliomas for improved detection and delineation [2].

Automated Synthesis Platforms

The implementation of [¹⁸F]FCH₂Br chemistry on commercial synthesis modules has enabled reproducible, high-quality production of [¹⁸F]fluorocholine for clinical use. Research by Sperandeo et al. demonstrated the successful adaptation of this synthesis to a modified GE TracerLab FX FDG module, incorporating specific adjustments to accommodate the unique requirements of the two-step process [2]. Key modifications included optimization of helium flow rates (30 mL/min) for efficient transfer of the volatile [¹⁸F]FCH₂Br intermediate and implementation of a solid-phase extraction purification system using Sep-Pak cartridges to streamline the process and reduce synthesis time [2].

The automated synthesis approach achieves impressive performance metrics, with radiochemical purity ≥99% and reliable production yields sufficient for multiple clinical doses [5] [2]. The simplified purification process, avoiding azeotropic drying and implementing cartridge-based separation, reduces total synthesis time by approximately 10 minutes—a significant improvement in the context of fluorine-18 radiochemistry where approximately 1% of radioactivity is lost every 2.2 minutes [5]. This automated methodology enhances radiation safety by minimizing manual interventions and ensures compliance with Good Manufacturing Practice (GMP) standards required for clinical radiopharmaceutical production [5].

Table 3: Performance Metrics of Automated [¹⁸F]Fluorocholine Synthesis

Parameter Value Conditions Reference
Radiochemical Yield 9-20% Decay-corrected [5] [3]
Radiochemical Purity ≥99% Area percentage [2] [3]
Synthesis Time 45-50 minutes From EOB to final product [3]
Molar Activity >1 TBq/μmol Typical for [¹⁸F]fluoride [4]
Production Capacity Several clinical doses Single production run [5]

Detailed Experimental Protocols

Protocol 1: Automated Synthesis of [¹⁸F]Fluorocholine Using [¹⁸F]FCH₂Br
4.1.1 Materials and Equipment
  • Radionuclide Production: No-carrier-added [¹⁸F]fluoride produced via ¹⁸O(p,n)¹⁸F nuclear reaction using 97% enriched [¹⁸O]H₂O [2]
  • Reagents: Dibromomethane (10% solution in anhydrous acetonitrile), N,N-dimethylaminoethanol (DMAE, 300 μL), K₂CO₃ (2.5 mg), Kryptofix 2.2.2 (20 mg), acetonitrile (anhydrous), ethanol, saline [2]
  • Cartridges: Quaternary methyl ammonium (QMA) cartridge, Sep-Pak Silica, Sep-Pak tC18, Accell CM cation exchange cartridge [2]
  • Equipment: TRACERlab FX FN or modified GE TracerLab FX(FDG) module, HPLC system with radioactivity detector, gas chromatography system for residual solvent analysis [5] [2]
4.1.2 Step-by-Step Procedure
  • [¹⁸F]Fluoride Preparation: Trap [¹⁸F]fluoride from irradiated [¹⁸O]H₂O on QMA cartridge. Elute with solution containing K₂CO₃ (2.5 mg) and Kryptofix 2.2.2 (20 mg) in water/acetonitrile into reaction vessel [2].

  • Azeotropic Drying: Evaporate solvent at 110°C for 3 minutes. Add anhydrous acetonitrile (2 × 1 mL) and evaporate after each addition to ensure complete drying [2].

  • [¹⁸F]FCH₂Br Formation: Add 10% dibromomethane in anhydrous acetonitrile to reaction vessel. Heat at 95°C for 4 minutes with reactor outlet connected to Sep-Pak Silica cartridge to remove volatile byproducts [2].

  • [¹⁸F]FCH₂Br Transfer: Using helium flow (30 mL/min), transfer [¹⁸F]FCH₂Br through Sep-Pak Silica cartridge to Sep-Pak tC18 containing DMAE (300 μL) over 3-10 minute period [2].

  • Alkylation Reaction: Allow N-alkylation of DMAE with [¹⁸F]FCH₂Br to proceed at room temperature on the solid support [2].

  • Purification: Pass reaction mixture through cation exchange cartridge (Accell CM). Wash with ethanol (10 mL) and water (10 mL) [2].

  • Formulation: Elute purified [¹⁸F]fluorocholine with saline (3 mL). Sterilize by filtration through 0.22 μm filter into sterile, pyrogen-free vial [2].

4.1.3 Critical Process Parameters
  • Helium Flow Rate: Precisely control at 30 mL/min for efficient [¹⁸F]FCH₂Br transfer [5]
  • Drying Temperature: Maintain at 110°C to ensure complete solvent removal without degrading temperature-sensitive components [2]
  • Reaction Temperature: 95°C optimal for [¹⁸F]FCH₂Br formation balancing reaction rate and minimizing decomposition [2]
  • Timing: [¹⁸F]FCH₂Br should be collected between 3-10 minutes to maximize radiochemical purity (≥98%) by avoiding early impurities [2]
Protocol 2: Quality Control and Validation Methods
4.2.1 Radiochemical Purity Analysis
  • HPLC System: Equip with GP50 pump, UV-Vis detector (UVD 170U), reversed-phase C18 column (Acclaim 120 C18, 4 × 250 mm), and radioactivity detector [2]
  • Mobile Phase: Water/acetonitrile (30/70) at flow rate of 3 mL/min [2]
  • Retention Time Validation: Compare with reference standard of fluorocholine [2]
  • Acceptance Criterion: Radiochemical purity ≥99% area [2]
4.2.2 Chemical Purity Assessment
  • Residual Solvent Analysis: Use gas chromatography (GC2010AF) with Supelcowax 10 column and FID detector for acetonitrile, acetone, and ethanol [2]
  • DMAE Content Determination: Employ Rtx-5 Amine column with appropriate calibration standards [2]
  • pH Measurement: Conductometric analysis with IonPac CS12A column (4 × 250 mm), mobile phase 20 mM methanesulfonic acid at 1 mL/min [2]
4.2.3 Product Stability Assessment
  • Time Points: Analyze radiochemical purity and pH at 2, 5, and 10 hours post-synthesis [2]
  • Storage Conditions: Maintain at room temperature (25°C) with radiation shielding [2]
  • Acceptance Criteria: Radiochemical purity remains ≥95% throughout stated shelf life [2]

Table 4: Quality Control Specifications for [¹⁸F]Fluorocholine

Test Parameter Method Acceptance Criteria Reference
Radiochemical Purity HPLC with radiometric detection ≥99% [2]
Radiochemical Identity HPLC retention time Corresponds to reference standard [2]
Residual Solvents Gas chromatography Meet RF/European Pharmacopoeia limits [5] [2]
DMAE Content GC with amine column < specified limit [2]
pH Conductometric detection 4.5-8.5 [2]
Sterility Membrane filtration Sterile [2]
Bacterial Endotoxins LAL test <175 EU/V [5]
Radionuclidic Identity Half-life measurement 109.7±5 min [4]

Workflow Visualization and Process Optimization

[¹⁸F]Fluorocholine Synthesis Workflow

The automated synthesis of [¹⁸F]fluorocholine employing [¹⁸F]FCH₂Br as a key intermediate follows a precise sequence of steps that can be visualized through the following workflow diagram:

G Start Start Synthesis Trap Trap [^18^F]Fluoride on QMA Cartridge Start->Trap Elute Elute with K₂CO₃/K222 Solution Trap->Elute Dry Azeotropic Drying (110°C, 3 min) Elute->Dry React1 React with CH₂Br₂ (95°C, 4 min) Dry->React1 Transfer Transfer [^18^F]FCH₂Br with He (30 mL/min) React1->Transfer Alkylate Alkylate DMAE (Solid Support) Transfer->Alkylate Purify Purify via Cation Exchange Cartridge Alkylate->Purify Formulate Formulate in Saline Solution Purify->Formulate Filter Sterile Filtration (0.22 μm) Formulate->Filter QC Quality Control Filter->QC End Final Product [^18^F]Fluorocholine QC->End

Diagram 1: [¹⁸F]Fluorocholine Synthesis Workflow. This diagram illustrates the sequential steps in the automated production of [¹⁸F]fluorocholine using [¹⁸F]FCH₂Br as a key intermediate, highlighting critical process parameters and transition points.

Quality Control Assessment Workflow

The quality control procedures for verifying the identity, purity, and safety of the final [¹⁸F]fluorocholine product follow a comprehensive testing protocol:

G Start Final Product Sample HPLC HPLC Analysis (Radiochemical Purity) Start->HPLC GC GC Analysis (Residual Solvents) Start->GC pH pH Measurement Start->pH Sterility Sterility Test Start->Sterility Endotoxins Endotoxin Test Start->Endotoxins HalfLife Half-Life Verification Start->HalfLife Review Review All Results HPLC->Review ≥99% Purity GC->Review Within Limits pH->Review 4.5-8.5 Sterility->Review Sterile Endotoxins->Review <175 EU/V HalfLife->Review 109.7±5 min Pass Product Release Review->Pass All Tests Pass Fail Reject Product Review->Fail Any Test Fails

Diagram 2: Quality Control Assessment Workflow. This diagram outlines the comprehensive testing protocol for [¹⁸F]fluorocholine, showing the parallel assessment pathways and decision points for product release or rejection.

Troubleshooting and Technical Notes

Common Synthesis Challenges and Solutions
  • Low [¹⁸F]FCH₂Br Formation Yield: Ensure complete azeotropic drying of [¹⁸F]fluoride and use freshly purified dibromomethane. Check helium flow rate (maintain at 30 mL/min) for efficient transfer [2].

  • Radiochemical Impurities in Early Eluate: Discard the first three minutes of [¹⁸F]FCH₂Br collection during the transfer step. HPLC analysis confirms higher purity in subsequent fractions [2].

  • Reduced Radiochemical Yield: Verify Kryptofix 2.2.2 concentration and freshness. Ensure reaction vessel temperature is maintained at 95±2°C during [¹⁸F]FCH₂Br formation [2].

  • Product Loss on Cartridges: Condition cartridges properly with ethanol and water before use. For cation exchange cartridges, ensure adequate washing with ethanol (10 mL) and water (10 mL) before elution with saline [2].

Process Optimization Strategies
  • Reaction Scale-Down: Consider microvolume approaches (droplet reactors) to reduce precursor consumption and improve molar activity. Studies demonstrate efficient radiofluorination with only 60 nmol of precursor in microliter volumes [6].

  • Solid-Phase Extraction Optimization: Implement mixed-mode quaternary ammonium salt resins (Oasis MAX) for more efficient [¹⁸F]fluoride recovery (98.5±1.0%) with reduced K222/KHCO3 (2 μmol) [4].

  • Alternative Elution Methods: Explore tertiary amine-based resins (Oasis WAX) with pyridinium sulfonate elution for base-sensitive radiofluorination reactions, enabling direct use in Cu-catalyzed radiofluorinations [4].

Conclusion and Future Perspectives

This compound containing fluorine-18 represents a versatile intermediate that continues to enable efficient synthesis of clinically valuable PET tracers, particularly [¹⁸F]fluorocholine. The well-established two-step automated synthesis provides reliable access to this important oncologic imaging agent with radiochemical purity ≥99% and yields sufficient for multiple clinical doses [2] [5]. The optimized reaction conditions and purification methodologies detailed in these application notes support reproducible production in compliance with GMP standards.

Future developments in [¹⁸F]FCH₂Br chemistry will likely focus on further process intensification through microvolume approaches, reducing precursor consumption and enhancing molar activity [6]. The integration of novel cartridge technologies for [¹⁸F]fluoride manipulation, including phosphonium borane salts and tertiary amine resins, may provide pathways to simplify the synthesis workflow and reduce the need for azeotropic drying [4]. Additionally, application of [¹⁸F]FCH₂Br to an expanding range of target molecules beyond choline represents promising territory for research innovation. As PET imaging continues to evolve in clinical importance, the role of versatile intermediates like [¹⁸F]FCH₂Br will remain crucial for efficient production of high-quality radiopharmaceuticals.

References

Bromofluoromethane difluoromethylation reactions

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Background and Rationale

The difluoromethyl (CF₂H) group is a valuable motif in medicinal chemistry and radiopharmaceutical development. It can act as a hydrogen bond donor, is less lipophilic than a trifluoromethyl group, and often improves metabolic stability and physiological activity of drug-like molecules [1]. Direct incorporation of a radioactive fluorine-18 (¹⁸F) atom into a CF₂H group allows for the creation of PET tracers that can track the distribution and behavior of molecules within the body.

Bromofluoromethane (CH₂BrF) and its isotopomer CH₂Br¹⁸F serve as fundamental building blocks for generating sophisticated ¹⁸F-difluoromethylating reagents [1] [2]. Recent methodologies have moved away from using ozone-depleting substances like dithis compound by employing This compound in decarboxylative bromination reactions to synthesize key precursors [1].

Thermodynamic and Chemical Data

The table below summarizes essential thermodynamic data for this compound and related species to inform reaction design and computational studies.

Table 1: Thermochemical Data for this compound and Related Species [3]

Species Name Formula State ΔfH°(298.15 K) Uncertainty Units Relative Molecular Mass
This compound CH₂FBr g -211.9 ± 4.9 kJ/mol 112.9290
Bromine atom Br g 111.848 ± 0.056 kJ/mol 79.90400
Dibromine Br₂ g 30.87 ± 0.11 kJ/mol 159.8080

Automated Synthesis Protocols

Protocol 1: Radiosynthesis of [¹⁸F]Difluorocarbene Reagent ([¹⁸F]10)

This protocol describes a halofluorocarbon-free, chromatography-free synthesis on a GE TRACERlab FXFN module, adapted from current research [1].

  • Precursor Synthesis (Halofluorocarbon-Free)

    • Alkylation: Treat 2-mercaptobenzothiazole or 4-chlorothiophenol with ethyl bromofluoroacetate under basic conditions to obtain intermediate ethylfluoroesters (compounds 12 and 13).
    • Saponification: Hydrolyze the esters to yield the corresponding α-fluoroacids (compounds 14 and 15).
    • Decarboxylative Bromination: React the α-fluoroacids with Ag(phen)₂OTf and N-bromosuccinimide (NBS) to obtain the final precursors (compounds 3 and 8). This step replaces the use of ozone-depleting dithis compound.
  • Module Setup and Reagent Preparation

    • Equipment: GE TRACERlab FXFN module.
    • Reagents: Precursor 8, [¹⁸F]fluoride, K₂CO₃, Kryptofix 222 (K₂.2.2.), anhydrous acetonitrile (MeCN).
    • Purification Cartridges: Configure an alumina SPE cartridge in series with a C18 Sep-Pak Plus cartridge.
  • Automated Radiosynthesis Procedure

    • Fluorine-18 Processing: Dry [¹⁸F]fluoride with K₂CO₃ and K₂.2.2. in MeCN using azeotropic distillation.
    • Radiolabeling: React the dried [¹⁸F]fluoride with precursor 8 in MeCN at 85°C for 10 minutes.
    • Purification (SPE): Dilute the reaction mixture with water and pass it through the series of SPE cartridges. Elute the purified product [¹⁸F]10 with an organic solvent like dichloromethane or ethanol.
    • Quality Control: Analyze by radio-TLC or radio-HPLC to determine Radiochemical Purity (RCP) and Molar Activity.
    • Expected Yield: 10.1% ± 1.9% decay-corrected radiochemical yield (RCY) with an RCP of 97% ± 3% [1].
Protocol 2: Fully Automated Three-Step [¹⁸F]Difluorocarbene Insertion

This protocol uses two tandem GE TRACERlab FXFN modules for end-to-end synthesis of a difluoromethylated tracer [1].

  • Module Configuration: Link two GE FXFN modules. The first module is dedicated to the synthesis of [¹⁸F]10 as described in Protocol 1.
  • Reagent Transfer: The purified [¹⁸F]10 is transferred from the first module to the reaction vessel of the second module.
  • Difluorocarbene Insertion:
    • To the solution of [¹⁸F]10, add the substrate for difluorocarbene insertion (e.g., an alcohol or thiol) and a base (e.g., NaOH or Cs₂CO₃).
    • Heat the reaction mixture (e.g., 80-100°C for 5-10 minutes) to generate [¹⁸F]difluorocarbene and facilitate the X–H insertion reaction.
  • Final Formulation: Upon completion, purify the final product via semi-preparative HPLC or SPE, formulate into an injectable solution, and perform quality control.
  • Expected Outcome: The entire process, from [¹⁸F]fluoride to the final tracer, takes under 2 hours, producing adequate amounts for biological studies [1].

Experimental Workflow and Reaction Pathways

The following diagrams illustrate the synthetic pathways and automated workflow.

G cluster_protocol1 Protocol 1: Reagent Synthesis cluster_protocol2 Protocol 2: Tracer Synthesis Start Start: [¹⁸F]Fluoride PrecursorSynth Precursor Synthesis (Decarboxylative Bromination) Labeling Radiolabeling Reaction with Precursor 8 PrecursorSynth->Labeling SPE Purification (Solid-Phase Extraction) Labeling->SPE Reagent Product: [¹⁸F]Difluorocarbene Reagent [¹⁸F]10 SPE->Reagent Substrate Target Substrate Reagent->Substrate Insertion [¹⁸F]Difluorocarbene X-H Insertion Substrate->Insertion FinalTracer Final [¹⁸F]Difluoromethylated Tracer Insertion->FinalTracer

Diagram 1: Automated Workflow for [¹⁸F]Difluoromethylation. This diagram outlines the two main protocols, from precursor preparation to the final tracer.

G ROH Alcohol (R-OH) RSH Thiol (R-SH) BoronicAcid Boronic Acid (R-B(OH)₂) Reagent [¹⁸F]Difluorocarbene Reagent [¹⁸F]10 DiffCarbene [¹⁸F]CF₂: [¹⁸F]Difluorocarbene Reagent->DiffCarbene  Heat/Base Product1 R-O-CF₂H [¹⁸F]Difluoromethyl Ether DiffCarbene->Product1 with ROH Product2 R-S-CF₂H [¹⁸F]Difluoromethyl Thioether DiffCarbene->Product2 with RSH Product3 R-CF₂H [¹⁸F]Difluoromethyl Arene DiffCarbene->Product3 Pd Catalysis with Boronic Acid

Diagram 2: Reaction Pathways of [¹⁸F]Difluorocarbene. This diagram shows the main reaction pathways available from the [¹⁸F]difluorocarbene reagent.

Critical Experimental Parameters

  • Precursor Amount: Earlier reports required large amounts of precursor (up to 200 μmol) for difluorocarbene insertion, which is challenging for automation. The SPE purification method in Protocol 1 helps mitigate this issue [1].
  • Base and Catalysis: X–H insertion reactions require a strong base. Palladium catalysis is essential for coupling with boronic acids [1].
  • Molar Activity: The difluorocarbene pathway can produce tracers with high molar activity (e.g., 1.5–11 GBq/μmol), which is critical for sensitive PET imaging applications [1].

Conclusion

These application notes demonstrate that This compound chemistry is central to modern, automated ¹⁸F-difluoromethylation. The developed protocols provide a reliable path for incorporating the valuable CF₂H group into novel molecules for drug discovery and PET radiopharmaceuticals, with emphasis on sustainability and automation-friendly processes.

References

Bromofluoromethane stratospheric transport studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Bromofluoromethane

The table below summarizes the key physicochemical properties of this compound (CAS 373-52-4) relevant to its environmental behavior [1] [2] [3].

Property Value
CAS Number 373-52-4
Molecular Formula CH₂BrF
Molecular Weight 112.93 g/mol
Boiling Point 17°C to 19°C
Density 1.76 g/cm³
Vapor Pressure 940.3 mmHg at 25°C
Ozone Depletion Potential (ODP) 0.73 (relative to CFC-11)

Environmental Significance and Atmospheric Interactions

This compound is recognized as a substance that can contribute to stratospheric ozone depletion due to its ozone depletion potential of 0.73 [4] [2]. Its physical properties—particularly its low boiling point, which classifies it as a gas at room temperature, and high vapor pressure—indicate high volatility, suggesting that upon release, it would readily enter the atmosphere [1] [3].

While specific transport studies were not found, research into its interaction with atmospheric surfaces provides clues. One computational study investigated its adsorption onto the anatase TiO₂ (101) surface, a process relevant to atmospheric heterogeneous chemistry. The analysis suggests this compound can interact with the surface via its bromine atom acting as a Lewis base, bonding with Lewis acid sites (Ti⁵ᶠ ions) on the surface [4].

Inferred Experimental Protocol: Adsorption on TiO₂ Surface

The following methodology is adapted from a Density Functional Theory (DFT) study that modeled the interaction of CH₂BrF with a titanium dioxide surface, a process relevant to its initial atmospheric removal [4].

Title: Computational Analysis of CH₂BrF Adsorption on Anatase TiO₂ (101) Surface

1. Principle: This protocol uses computational modeling to evaluate the initial interaction between this compound and a common atmospheric mineral dust surrogate, anatase TiO₂. The strength of this interaction, measured by the binding energy, is a key parameter for understanding the potential for heterogeneous atmospheric removal.

2. Reagents and Materials:

  • Surface Model: A periodic slab model of the anatase TiO₂ (101) surface.
  • Molecule Model: A single molecule of CH₂BrF.

3. Computational Methodology:

  • Software: Calculations are performed using the CRYSTAL06 software package.
  • Method: Density Functional Theory (DFT).
  • Functional: B3LYP hybrid functional.
  • Basis Sets:
    • CH₂BrF: Standard 6-31G basis set.
    • Oxygen atoms: 86-51G* basis set.
    • Titanium atoms: 8-411G basis set.
  • Key Calculated Metric: The Binding Energy (BE) is calculated to quantify the adsorbate-substrate interaction strength.

4. Workflow: The experimental workflow for this computational analysis involves several key stages, from system setup to data interpretation, as illustrated below.

Start Start: System Setup A Construct TiO₂ (101) Surface Slab Start->A B Define CH₂BrF Molecular Geometry A->B C Search for Stable Adsorption Configuration B->C D Calculate Binding Energy (BE) C->D E Analyze Electronic Structure & Lateral Interactions D->E F Interpret Data for Atmospheric Relevance E->F

Important Limitations and Future Research

  • Lack of Direct Transport Data: This application note is based on inferred data from chemical properties and a single surface interaction study. It does not constitute direct evidence of this compound's stratospheric transport.
  • No Real-World Kinetic Data: The protocols lack critical parameters like atmospheric lifetime, reaction rate constants with OH radicals, or photolysis rates, which are essential for accurately modeling transport.
  • Recommendation: To obtain specific stratospheric transport data for CH₂BrF, dedicated literature searches in scientific databases using terms like "This compound atmospheric lifetime," "CH2BrF OH reaction rate," and "This compound stratospheric measurement" are strongly recommended.

Safety and Regulatory Notes

This compound is classified as highly toxic and is dangerous for the environment [1]. Its use is regulated under international agreements due to its ozone-depleting properties [2].

References

Key Calibration Parameters for UV-Vis Spectrophotometers

Author: Smolecule Technical Support Team. Date: February 2026

Calibration Parameter Standard Used Key Procedure Acceptance Criteria
Control of Wavelength Holmium oxide in 1.4 M Perchloric acid [1] [2] Scan solution from 200-600 nm and identify absorption maxima [1]. ±1 nm (200-400 nm); ±3 nm (400-800 nm) [2].
Control of Absorbance Potassium dichromate in 0.005 M Sulfuric acid [1] [2] Measure absorbance at specific wavelengths (e.g., 235, 257, 350 nm) [1]. Specific absorbance values with defined tolerances (e.g., 144.0 for 257 nm, with a tolerance of 142.8 to 145.7) [1].
Limit of Stray Light Potassium chloride solution (1.2% w/v) [1] [2] Measure absorbance at 200 nm using water as a blank [1]. Absorbance > 2.0 at 198 nm [1] [2].
Resolution Power Toluene in hexane (0.02% v/v) [1] [2] Scan from 255-275 nm and measure absorbance at 269 nm and 266 nm [1]. Ratio of absorbance (269 nm / 266 nm) ≥ 1.5 [1].

The following workflow diagram illustrates the general sequence for performing a full instrument calibration based on these parameters.

Start Start UV-Vis Calibration Prep Prepare Calibration Standards Start->Prep WL Control of Wavelength Prep->WL Abs Control of Absorbance WL->Abs Stray Limit of Stray Light Abs->Stray Res Resolution Power Stray->Res Doc Document Results Res->Doc End Calibration Complete Doc->End

Detailed Experimental Protocol: Control of Absorbance

The control of absorbance is a critical test to verify the accuracy of the spectrophotometer's photometric scale. Below is a detailed methodology using potassium dichromate, which is a common practice in pharmaceutical quality control [1] [2].

1.0 Reagent Preparation

  • 0.005 M Sulfuric Acid: Carefully add 0.54 ml of concentrated sulfuric acid (AR grade, 18.4 M) to approximately 50 ml of distilled water in a 2000 ml volumetric flask. Dilute to the mark with distilled water and mix thoroughly [2].
  • Potassium Dichromate Stock Solution (Solution A, ~60 ppm):
    • Dry potassium dichromate (K₂Cr₂O₇) to constant weight at 130°C [1].
    • Accurately weigh about 60 mg of the dried powder.
    • Dissolve in 0.005 M sulfuric acid and make up to the mark in a 1000 ml volumetric flask [1].
  • Potassium Dichromate Concentrated Solution (Solution B, ~600 ppm):
    • Accurately weigh about 60 mg of dried potassium dichromate.
    • Dissolve in 0.005 M sulfuric acid and make up to the mark in a 100 ml volumetric flask [1].

2.0 Instrumental Procedure

  • Baseline Correction: Select the absorbance control method on the instrument. Perform a baseline correction using 0.005 M sulfuric acid in both the sample and reference cuvettes [1].
  • Scan Sample A: Place Solution A (60 ppm) in the sample cuvette. Scan the solution between 200 nm and 400 nm [2]. Record the absorbance values at the wavelengths of 235 nm, 257 nm, 313 nm, and 350 nm [1].
  • Measure Sample B: Place Solution B (600 ppm) in the sample cuvette. Measure the absorbance at 430 nm in photometric mode [1] [2].

3.0 Calculations and Acceptance Criteria Calculate the specific absorbance (A1%, 1cm) for each wavelength using the formula [2]: Specific Absorbance = (Measured Absorbance × 10000) / Weight of potassium dichromate (in mg)

Compare the calculated values against the acceptance criteria provided in the table above [1].

Troubleshooting Common Calibration Issues

  • Wavelength Accuracy Out of Specification: Ensure the holmium oxide solution is prepared correctly and is fresh. Verify that the cuvettes are clean and properly positioned in the holder [1].
  • Absorbance Values Out of Range: Check the purity of the potassium dichromate and ensure it was properly dried. Confirm the accuracy of volumetric glassware used to prepare the solutions. Re-perform the baseline correction with fresh blank solution [1] [2].
  • High Stray Light: Confirm the potassium chloride solution is prepared at the correct concentration (1.2% w/v). Ensure the cuvettes used for this test are pristine and free of scratches, especially in the UV range [1].

Methodology for Developing a New Calibration Standard

To establish a calibration protocol for a specific molecule like bromofluoromethane, you would follow a structured path of characterization and method development, as shown below.

cluster_0 Characterization Steps Char Characterize Standard SelParam Select Analytical Parameter Char->SelParam Char1 Identify λ-max and key peaks Val Validate the Method SelParam->Val DocProc Document the Procedure Val->DocProc Char2 Determine molar absorptivity Char3 Assess stability in solvent

  • Characterize the Standard: Analyze a pure sample of this compound to identify its characteristic absorption maxima (λ-max) in both UV and IR regions and determine its molar absorptivity at these wavelengths. This is based on the fundamental principle that absorbance at a given wavelength is proportional to concentration, as per the Beer-Lambert law [3].
  • Select the Analytical Parameter: Decide which instrument performance parameter (e.g., wavelength accuracy, photometric accuracy, resolution) the standard will be used to verify. For instance, if this compound has a sharp, well-defined peak, it could be used for wavelength calibration similar to holmium oxide [1].
  • Validate the Method: Establish a robust procedure by testing the standard's linearity over a concentration range, determining its precision and accuracy, and evaluating its stability over time to define a shelf-life [2].
  • Document the Procedure: Create a detailed Standard Operating Procedure (SOP) that includes all aspects of the protocol, from reagent preparation and instrumentation to data analysis and acceptance criteria [1].

References

Comprehensive Application Notes and Protocols: Bromofluoromethane Decarboxylative Bromination for PET Radiochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The development of efficient synthetic methodologies for fluorine-18 labeling represents a critical frontier in positron emission tomography (PET) tracer development. Bromofluoromethane derivatives serve as essential precursor compounds for the introduction of the [18F]difluoromethyl group, which possesses unique physiochemical properties that enhance physiological activities of drug compounds. Recent advances in radiochemistry have highlighted the significance of [18F]difluoromethylation reactions for PET imaging, yet limitations in precursor synthesis have hindered widespread adoption. Traditional routes to key precursors rely on ozone-depleting substances like dithis compound, which faces regulatory restrictions and commercial availability challenges. This application note details a novel halofluorocarbon-free approach via decarboxylative bromination that circumvents these limitations while enabling automated production of PET tracers with improved efficiency and sustainability [1].

The difluoromethyl group exhibits distinct advantages in radiopharmaceutical development, including reduced lipophilicity compared to trifluoromethyl groups, hydrogen bond donation capability, conformational modulation, and serving as bioisosteres for hydroxyl, thiol, or methyl groups. Furthermore, this moiety can impart metabolic stability by blocking metabolism by aldehyde oxidase, addressing a common limitation in drug development. These properties have generated substantial interest in robust methodologies for incorporating [18F]difluoromethyl groups into small molecules, particularly through the development of [18F]difluorocarbene and [18F]difluoromethyl radical prosthetic groups that enable direct 18F-difluoromethylation with high molar activity [1].

Experimental Results & Data Analysis

Decarboxylative Bromination Route Development

The implementation of a silver-catalyzed decarboxylative bromination strategy successfully circumvented the requirement for ozone-depleting dithis compound in precursor synthesis. This approach commenced with the alkylation of 2-mercaptobenzothiazole and 4-chlorothiophenol with ethylbromofluoroacetate under basic conditions, yielding intermediate ethylfluoroesters 12 and 13 respectively. Subsequent saponification reactions afforded the desired α-fluoroacids 14 and 15 with isolated yields of 69% and 31% over two steps, with the structure of 15 unequivocally confirmed by X-ray crystallography (CCDC 2421952). The critical decarboxylative bromination step was achieved using Tan and co-workers' modified conditions with the custom-synthesized Ag(phen)2OTf (17) catalyst (73% yield), providing precursors 3 and 8 in 21% and 54% yield respectively [1].

Table 1: Precursor Synthesis via Decarboxylative Bromination

Compound Reaction Sequence Overall Yield Key Improvement
Precursor 3 Alkylation → Saponification → Decarboxylative Bromination 21% Eliminates ozone-depleting reagents
Precursor 8 Alkylation → Saponification → Decarboxylative Bromination 54% Avoids dithis compound requirement
Ag(phen)2OTf (17) Ligand complexation 73% Enables decarboxylative bromination
Radiosynthesis Optimization and Automation

The translation of precursor synthesis to radiofluorination conditions demonstrated viable production of difluoromethyl reagents [18F]4 and [18F]10 on the GE TRACERlab FXFN module. Initial implementations utilizing semi-preparative HPLC purification afforded [18F]4 and [18F]10 in 4% and 3% decay-corrected RCY respectively. Significant improvements were achieved through development of a chromatography-free approach employing cartridge-based solid-phase extraction (SPE) with an alumina SPE cartridge loaded in series with a C18 Sep-Pak plus SPE cartridge. This streamlined purification method enhanced the RCY of [18F]10 to 10.1% ± 1.9% (n = 6, decay-corrected) with excellent radiochemical purity (97% ± 3% RCP) and workable molar activity (1.5–11 GBq/μmol) [1].

The automation potential of this methodology was demonstrated through a tandem module approach utilizing two GE FXFN modules linked together, enabling fully automated three-step [18F]difluorocarbene insertion radiosynthesis. This system produced a model 18F-difluoromethylated compound in adequate amounts for biological studies (99.0 MBq, 0.8% decay-corrected RCY, 1.5 GBq/μmol) within a total synthesis time of 103 minutes. The successful implementation of this automated workflow establishes a viable path forward for routine production of radiotracers via [18F]difluorocarbene insertion with [18F]10, addressing previous limitations requiring large precursor quantities (200 μmol) that were incompatible with automated radiosynthesis platforms [1].

Table 2: Radiosynthesis Performance Comparison

Parameter Semi-prep HPLC Approach SPE Cartridge Approach Tandem Automation
RCY ([18F]10) 3% (decay-corrected) 10.1% ± 1.9% (decay-corrected) 0.8% (decay-corrected, final product)
Purification Semi-preparative HPLC Alumina + C18 Sep-Pak Integrated SPE
RCP Not specified 97% ± 3% Not specified
Molar Activity Not specified 1.5–11 GBq/μmol 1.5 GBq/μmol
Synthesis Time Not specified Not specified 103 minutes total

Materials and Methods

Precursor Synthesis Protocol
3.1.1 Synthesis of Ag(phen)2OTf (17) Catalyst

Reagents: 1,10-Phenanthroline (200 mg, 1.0 mmol), silver triflate (257 mg, 1.0 mmol), dichloromethane (15 mL). Procedure: Dissolve 1,10-phenanthroline in dichloromethane (10 mL) under nitrogen atmosphere. Add silver triflate as a solid in one portion and stir at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure to approximately 5 mL volume. Add diethyl ether (20 mL) to precipitate the product. Collect the solid by vacuum filtration and wash with additional diethyl ether (2 × 10 mL). Dry under high vacuum to afford Ag(phen)2OTf as a white solid (73% yield). Storage: Store protected from light at room temperature [1].

3.1.2 Synthesis of α-Fluoroacids 14 and 15

Reagents: 2-Mercaptobenzothiazole (1) or 4-chlorothiophenol (7), ethylbromofluoroacetate, potassium carbonate, ethanol, sodium hydroxide, hydrochloric acid. Procedure: Charge the starting material (2-mercaptobenzothiazole or 4-chlorothiophenol, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in ethanol (30 mL). Add ethylbromofluoroacetate (1.83 g, 10 mmol) dropwise with stirring at room temperature. Heat the mixture to 70°C for 4 hours. Cool to room temperature, filter to remove insoluble salts, and concentrate under reduced pressure. Dissolve the crude ethylfluoroester (12 or 13) in THF/water (1:1, 40 mL) and add sodium hydroxide (0.8 g, 20 mmol). Stir at room temperature for 2 hours. Acidify with 1M HCl to pH 2-3 and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over sodium sulfate and concentrate to afford α-fluoroacids 14 (69% yield over two steps) or 15 (31% yield over two steps) [1].

3.1.3 Decarboxylative Bromination to Precursors 3 and 8

Reagents: α-Fluoroacid (14 or 15, 1.0 mmol), Ag(phen)2OTf (17, 0.1 mmol), N-bromosuccinimide (0.25 g, 1.4 mmol), solvent (see specific conditions below). Procedure for Precursor 3: Combine α-fluoroacid 14 (1.0 mmol) and Ag(phen)2OTf (0.1 mmol) in chloroform (10 mL). Add N-bromosuccinimide (1.4 mmol) and heat at 70°C for 2 hours. Cool the reaction mixture and filter through celite. Wash the celite with additional chloroform (10 mL) and concentrate the combined filtrates under reduced pressure. Purify by flash chromatography (hexanes/ethyl acetate) to afford precursor 3 as a colorless oil (21% yield). Procedure for Precursor 8: Combine α-fluoroacid 15 (1.0 mmol) and Ag(phen)2OTf (0.1 mmol) in the appropriate solvent. Follow similar workup procedure as for precursor 3 to afford precursor 8 (54% yield) [1].

Radiosynthesis and Automation Protocols
3.2.1 GE FXFN Module Configuration

Module Setup: Configure GE TRACERlab FXFN module according to manufacturer specifications. Reagent Preparation: Precursor 3 or 8 (2-5 mg) in appropriate solvent (1.5 mL). Fluorine-18 Processing: [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction, separated from the 18O-enriched water, and transferred to the reactor. Reaction Conditions: Add precursor solution to dry [18F]fluoride and heat at 100°C for 10 minutes. Cool and transfer to purification system [1].

3.2.2 Chromatography-Free SPE Purification

Cartridge Configuration: Connect alumina SPE cartridge in series with C18 Sep-Pak plus SPE cartridge. Pre-condition with ethanol (5 mL) followed by water (10 mL). Purification: Pass the crude reaction mixture through the cartridge series. Wash with water (10 mL) followed by hexanes (5 mL). Elute [18F]10 with dichloromethane (2 mL) into collection vial. Quality Control: Analyze by radio-HPLC to determine RCP and RCY. The typical RCY is 10.1% ± 1.9% (decay-corrected) with RCP of 97% ± 3% [1].

3.2.3 Tandem Module Automated Synthesis

System Configuration: Connect two GE FXFN modules in tandem with automated transfer lines. Module 1 (PG Synthesis): Dedicated to the synthesis of [18F]10 via the SPE purification method. Module 2 (Difluorocarbene Insertion): Pre-loaded with substrate (0.2 mmol) and base in appropriate solvent. Process Flow: Transfer purified [18F]10 from Module 1 to Module 2. Heat the reaction mixture at 80°C for 15 minutes. Purify via HPLC or SPE as appropriate for the specific tracer. Typical Performance: Final product in 99.0 MBq, 0.8% decay-corrected RCY, 1.5 GBq/μmol molar activity, 103 minutes total synthesis time [1].

Applications in Drug Development and PET Tracer Synthesis

The this compound decarboxylative bromination methodology enables unprecedented access to 18F-difluoromethylated compounds for pharmaceutical development and PET imaging. The [18F]difluoromethyl group serves as a valuable structural motif in medicinal chemistry, with demonstrated potential to enhance metabolic stability, membrane permeability, and target engagement of drug candidates. This synthetic approach has been successfully applied to the radiolabeling of diverse bioactive molecules, including heteroaromatics, boronic acid derivatives, and complex natural product scaffolds, significantly expanding the chemical space accessible for PET tracer development [1].

The implementation of continuous flow chemistry principles for this compound precursor synthesis provides substantial advantages in process safety and scalability. By generating reactive brominating agents in situ from sodium bromide and sodium hypochlorite in flow reactors, the hazards associated with molecular bromine handling are substantially mitigated. This approach minimizes the risk of runaway reactions through enhanced heat and mass transfer while improving parameter control for optimal selectivity and conversion. The methodology demonstrates compatibility with a wide range of solvent systems, including chloroform, diethyl ether, cyclohexane/DCM mixtures, and 2-MeTHF, offering flexibility for diverse substrate requirements [2].

The following diagram illustrates the complete experimental workflow from precursor synthesis to automated radiosynthesis:

G cluster_legend Process Flow Start Start: Precursor Synthesis Alkylation Alkylation with Ethylbromofluoroacetate Start->Alkylation Saponification Saponification to α-Fluoroacids Alkylation->Saponification DecarboxylativeBromination Ag(I)-Catalyzed Decarboxylative Bromination Saponification->DecarboxylativeBromination Precursors Precursors 3 & 8 DecarboxylativeBromination->Precursors Radiosynthesis Radiosynthesis on GE FXFN Module Precursors->Radiosynthesis SPE SPE Purification (Alumina + C18) Radiosynthesis->SPE Preferred Method HPLC HPLC Purification Radiosynthesis->HPLC Initial Method Prosthetic [18F]Difluoromethyl Prosthetic Groups SPE->Prosthetic HPLC->Prosthetic Tandem Tandem Module Automated Synthesis Prosthetic->Tandem Final 18F-Difluoromethylated PET Tracers Tandem->Final Legend1 Chemical Synthesis Legend2 Decision Point Legend3 Key Milestone Legend4 Radiochemistry Legend5 Standard Process

Diagram 1: Complete workflow from precursor synthesis to automated radiosynthesis, highlighting key milestones and process decisions.

Conclusion

The development of a halofluorocarbon-free synthesis route for this compound precursors via decarboxylative bromination represents a significant advancement in PET radiochemistry methodology. This approach successfully addresses environmental concerns associated with ozone-depleting reagents while maintaining practical utility for radiopharmaceutical production. The implementation of chromatography-free purification and tandem module automation establishes a robust platform for the routine production of 18F-difluoromethylated tracers, expanding the toolbox available for molecular imaging probe development. These methodological innovations provide researchers with sustainable and efficient pathways to access structurally diverse PET tracers labeled with fluorine-18, potentially accelerating drug discovery and development processes across multiple therapeutic areas.

References

Comprehensive Application Notes & Protocols: Bromofluoromethane Synthesis via Organotin Hydride Reductive Debromination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Context

Bromofluoromethane represents an important chemical reagent extensively utilized in the manufacture of pharmaceutical intermediates and various specialty chemicals. Its significance stems from its role as a versatile building block in organic synthesis and medicinal chemistry. Despite its utility, traditional synthetic approaches have been hampered by inefficient methodologies yielding impure products or employing hazardous reagents. These methods have included Hunsdiecker-type reactions from fluoroacetic acid salts, Swarts reagent-mediated debrominations, and halogen exchange reactions, all of which present substantial limitations for laboratory and industrial applications alike. [1] [2]

The reductive debromination approach using organotin hydrides represents a significant advancement in this compound synthesis, offering substantially improved yields and purity profiles compared to conventional methods. This protocol specifically details the optimized preparation through radical-mediated dehalogenation of dithis compound using tri-n-butyltin hydride, a transformation that proceeds under mild conditions with exceptional selectivity. The methodology described herein addresses previous limitations in the literature where attempts at similar transformations resulted in over-reduction products or incomplete conversions, issues that have been systematically resolved through careful optimization of reaction parameters including stoichiometry, temperature control, and specialized apparatus design. [2]

These application notes provide researchers with a comprehensive procedural framework incorporating critical technical details, safety considerations, and characterization data essential for successful implementation in both discovery and development settings. The protocol has been specifically optimized to address the challenges associated with controlling the selectivity of the radical dehalogenation process while minimizing environmental impact through efficient product isolation and byproduct management strategies.

Key Experimental Data

Optimized Reaction Conditions

Table 1: Optimized reaction parameters for this compound synthesis

Parameter Optimal Range Specific Recommendation Experimental Notes
Molar Ratio (Organotin Hydride:Dithis compound) 0.9:1 - 1.3:1 1.1:1 Stoichiometric control is critical to minimize byproducts
Reaction Temperature -20°C to +30°C 0°C to 5°C Lower temperatures favor mono-debromination
Reaction Time 2-6 hours (reaction) + 2-12 hours (distillation) 4 hours + 6 hours Duration depends on scale and initiation method
Radical Initiator (AIBN) 0.1-1% by weight 0.5% by weight Relative to dithis compound; essential for rate enhancement
Additional Illumination Optional Recommended Accelerates initiation; visible light source sufficient
Performance Metrics and Analytical Data

Table 2: Performance characteristics and physicochemical properties

Metric Result Conditions & Notes
Yield "Good yield" (specific quantitative data not provided in sources) Under optimized conditions; substantially improved over prior methods
Purity "Good quality and purity" After proper work-up and distillation
Boiling Point 19°C Neat this compound; dictates specialized collection methods
Appearance Gas At standard temperature and pressure
Solubility Soluble in alcohol; very soluble in chloroform Standard organic solvents

Detailed Experimental Protocol

Reagents and Equipment

Required Reagents:

  • Dithis compound (substantially pure)
  • Tri-n-butyltin hydride (≥95% purity)
  • α,α'-Azobisisobutyronitrile (AIBN, recrystallized)
  • Inert gas source (nitrogen or argon)
  • Anhydrous solvents (if required for dilution)

Specialized Equipment:

  • Round-bottom flask with standard taper joints
  • Reflux condenser (water-cooled or cold finger design)
  • Cold trap apparatus (series of two or more)
  • Magnetic stirrer with temperature control
  • Inert gas inlet/outlet system
  • Dry ice/acetone or liquid nitrogen cooling baths
  • Thermocouple or thermometer
  • Sealed collection vessels
Step-by-Step Procedure
  • Reaction Setup: Charge a dried round-bottom flask with dithis compound (1.0 molar equivalent). For small-scale reactions (≤10 mmol), no additional solvent is typically required. For larger scales, anhydrous toluene or benzene may be used as diluent (20% w/v). [2]

  • Initiator Addition: Add AIBN radical initiator (0.1-1% by weight relative to dithis compound). The lower end of this range (0.1-0.5%) is recommended for initial trials to control reaction exotherm. [2]

  • Hydride Addition: Under inert atmosphere, add tri-n-butyltin hydride (0.9-1.3 molar equivalents, optimally 1.1 equivalents) dropwise with efficient stirring. Caution: Initial addition may generate mild gas evolution. [2]

  • Temperature Control: Maintain reaction temperature between -20°C and +30°C, optimally at 0°C to 5°C using an external cooling bath. Precise temperature control is essential for selective mono-debromination. [2]

  • Reaction Monitoring: Continue stirring for 2-6 hours under inert atmosphere. The reaction may be illuminated with a standard visible light source to accelerate radical initiation. Completion is typically indicated by cessation of gas evolution and decreased refluxing. [2]

  • Product Collection - Option A (Simultaneous Distillation): When using a water condenser system, this compound product will distill over during the reaction. Use a series of cold traps: a first trap at -35°C to +10°C to remove any unreacted dithis compound, followed by a second trap at -196°C to -40°C to collect the this compound product. [2]

  • Product Collection - Option B (Post-Reaction Distillation): Alternatively, use a cold finger reflux condenser at -196°C to -40°C during the reaction to retain both reactant and product. After reaction completion, remove the cold finger and distill the product at atmospheric pressure (20-45°C) with a gentle stream of inert gas to enhance collection rate. Again, use a series of traps to separate residual dithis compound from this compound product. [2]

  • Product Handling: Once collected, transfer this compound to sealed storage vessels under inert atmosphere. The product is typically obtained as a colorless gas that condenses to a volatile liquid when cooled.

Reaction Mechanism

The transformation of dithis compound to this compound proceeds through a radical chain mechanism characterized by three distinct phases: initiation, propagation, and termination. The process begins with thermal or photolytic decomposition of the AIBN initiator, generating reactive radical species that abstract hydrogen from the tin hydride reagent. This initiation step produces tributyltin radicals that propagate the chain reaction through sequential bromine atom abstraction and hydrogen transfer steps. [2] [3]

The propagation cycle involves a tributyltin radical abstracting a bromine atom from dithis compound to yield this compound and a tributyltin bromide intermediate. This bromine abstraction generates a fluorobromomethyl radical, which subsequently reacts with another molecule of tributyltin hydride, regenerating the tin radical while forming the desired this compound product. This chain process demonstrates high efficiency due to the favorable bond dissociation energies involved, particularly the relatively weak tin-hydrogen bond (approximately 74 kcal/mol in Bu₃SnH) that cleaves homolytically under mild conditions. [3]

The selectivity for mono-debromination over further reduction is controlled through careful regulation of reaction stoichiometry, temperature, and concentration. The preference for bromine abstraction over fluorine removal stems from the weaker carbon-bromine bond compared to the carbon-fluorine bond, while the use of approximately equimolar tin hydride prevents excessive reduction to fluoromethane. This mechanistic pathway exemplifies the utility of organotin hydrides as radical reducing agents in selective dehalogenation transformations, though researchers should note the significant toxicity associated with tin compounds and their byproducts. [2] [3]

G AIBN AIBN InitRad Initiation Radical AIBN->InitRad Heat/Light AIBN->InitRad Bu3SnH Bu3Sn-H InitRad->Bu3SnH InitRad->Bu3SnH Bu3Sn Bu3Sn• Bu3SnH->Bu3Sn H• abstraction Bu3SnH->Bu3Sn FCH3 FCH3 (Minor) Bu3SnH->FCH3 H• transfer Bu3SnH->FCH3 BFM This compound FCH2Br Bu3SnH->BFM H• transfer Bu3SnH->BFM DBFM Dithis compound Br2FCH Bu3Sn->DBFM Bu3Sn->DBFM Bu3Sn->BFM Bu3SnBr Bu3SnBr Bu3Sn->Bu3SnBr With Br• BrFCH2 BrFCH2• BrFCH2->Bu3SnH BrFCH2->Bu3SnH FCH2Br FCH2Br FCH2Br->Bu3SnH FCH2Br->Bu3SnH DBFM->BrFCH2 Br• abstraction DBFM->BrFCH2 BFM->Bu3Sn Regeneration BFM->Bu3Sn BFM->FCH2Br Br• abstraction BFM->FCH2Br

Figure 1: Mechanism of reductive debromination showing main pathway (green) and minor over-reduction pathway (red)

Product Purification and Characterization

Isolation and Purification

The separation of this compound from the reaction mixture requires specialized approaches due to its low boiling point (19°C). The implementation of a sequential cold trap system is essential for obtaining high-purity product. A first trap maintained at -35°C to +10°C effectively removes any unreacted dithis compound (higher boiling point), while the second trap at -196°C to -40°C quantitatively collects the volatile this compound product. For enhanced separation efficiency, a steady flow of inert gas (nitrogen or argon) may be purged through the reaction mixture during the distillation phase to facilitate transfer of the product to the collection traps. [2]

The organotin byproducts (primarily tributyltin bromide) represent significant environmental concerns and require proper disposal according to institutional protocols for heavy metal waste. The high lipophilicity and toxicity of these tin compounds necessitates careful handling and minimizes potential for recycling. Aqueous workup procedures are generally avoided to prevent contamination of aqueous streams with persistent organotin species. [3]

Analytical Characterization

Successful preparation of this compound is confirmed through several analytical techniques:

  • Gas Chromatography: Retention time comparison with authentic standards when available
  • NMR Spectroscopy: Characteristic chemical shifts in ¹⁹F and ¹H NMR (specific values not provided in sources)
  • Mass Spectrometry: Molecular ion confirmation at m/z 112.93 (CH₂BrF) with characteristic isotope pattern
  • Boiling Point Confirmation: Verification of condensation at approximately 19°C

The isotopomer CH₂Br¹⁸F containing fluorine-18 has applications in radiochemistry, though specialized analytical techniques are required for characterization of these species. [1]

Critical Safety Considerations

Chemical Hazards
  • Organotin Compounds: Tributyltin hydride and related organotin compounds are highly toxic and demonstrate significant lipophilicity, enabling easy absorption through skin. Appropriate personal protective equipment including nitrile gloves and safety glasses is mandatory. These compounds also present environmental hazards and require conscientious disposal. [3]

  • Radical Initiators: AIBN (α,α'-azoisobutyronitrile) is thermally unstable and may decompose explosively if overheated or confined. Store in cool conditions and avoid exposure to direct heat sources.

  • Volatile Halogenated Compounds: Both starting materials and products are volatile halogenated compounds with potential respiratory irritant properties. All procedures should be conducted in well-ventilated fume hoods with proper respiratory protection when handling concentrated materials.

Regulatory Considerations

This compound usage is regulated in many jurisdictions due to its ozone depletion potential (0.73), though it is typically exempt for laboratory-scale synthetic applications. Researchers should consult local regulations regarding storage, disposal, and atmospheric release of this compound. Documentation of consumption rates may be required for environmental compliance. [1]

Troubleshooting and Optimization

Table 3: Troubleshooting guide for common experimental challenges

Problem Potential Causes Solutions
Low Yield Incorrect stoichiometry Verify hydride:dithis compound ratio (0.9:1 - 1.3:1)
Incomplete radical initiation Ensure adequate illumination; confirm AIBN freshness
Temperature too low Increase to optimal range (0°C to 5°C)
Product Mixture Over-reduction Decrease hydride equivalents; lower temperature
Incomplete reaction Extend reaction time; increase initiator concentration
Slow Distillation Inadequate cooling Verify cold trap temperatures
No inert gas flow Implement gentle nitrogen purge during collection

Applications in Pharmaceutical Development

This compound serves as a valuable synthetic intermediate in pharmaceutical research and development, particularly for the introduction of fluoromethyl groups in drug discovery programs. The strategic incorporation of fluorine atoms in lead compounds represents a well-established approach to modulate pharmacokinetic properties, metabolic stability, and membrane permeability. The methodology described herein provides access to this compound with significantly improved efficiency over traditional routes, enabling more extensive structure-activity relationship studies around fluorinated analogs. [1]

The radiochemical applications of this compound isotopomers, particularly those containing fluorine-18 (¹⁸F, a positron emitter), further highlight its importance in pharmaceutical sciences. These labeled compounds enable positron emission tomography (PET) imaging studies, providing critical data on drug distribution, target engagement, and metabolic fate in preclinical and clinical development. The optimized synthesis described in this protocol potentially facilitates the preparation of these important radiochemical building blocks, though specialized equipment and facilities are required for handling radioisotopes. [1]

References

Bromofluoromethane synthesis yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Bromofluoromethane Synthesis Methods & Yields

The table below summarizes different synthesis methods and their reported yields to help you compare approaches.

Synthesis Method Key Reaction Details Reported Yield Notes / Key Improvements
From Dibromomethane [1] [2] Nucleophilic substitution of dibromomethane with [¹⁸F]fluoride. High Specific Radioactivity (Median: 934 GBq/μmol) [1] Automated synthesis and purification; yield is measured by specific radioactivity rather than a percentage [1].
From Silver Carboxylate [3] Hunsdiecker-type decarboxylation of CF₂ClCO₂Ag. Quantitative (for analogous compound CF₂Cl₂) [3] Method reported for a similar compound (dichlorodifluoromethane), suggesting potential applicability [3].
Reductive Debromination [4] [5] Reduction of dithis compound using an organotin hydride (e.g., tri-n-butyltin hydride). Good Yield (Best reported method for non-radioactive synthesis) [4] Cited as the method with the highest yield for conventional preparation [4].

Detailed Experimental Protocols

Here are detailed methodologies for the key synthesis routes identified.

Protocol 1: Automated Radiosynthesis from Dibromomethane

This protocol is adapted from the automated synthesis of [¹⁸F]this compound and [¹⁸F]fluorocholine, where it is used as an intermediate [1] [2].

  • Step 1: Fluoride Activation: [¹⁸F]Fluoride is produced and trapped on a QMA (Quaternary Methyl Ammonium) cartridge. It is then eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 in water and acetonitrile [2].
  • Step 2: Azeotropic Drying: The eluted solution is evaporated to dryness by heating at 110°C under vacuum or helium flow. The residue is further dried by adding and evaporating anhydrous acetonitrile (typically 2 x 1 mL) to remove trace water completely [2].
  • Step 3: Nucleophilic Substitution: A 10% solution of dibromomethane in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/Kryptofix complex. The reaction proceeds at 95°C for about 4 minutes [2].
  • Step 4: Purification: The volatile [¹⁸F]this compound product is separated from the reaction mixture by distillation using a stream of helium or nitrogen gas. It is typically trapped by passing through specific cartridges, such as Sep-Pak Silica or Sep-Pak tC18, often cooled to low temperatures (e.g., 0°C) to improve recovery [2].
Protocol 2: Preparation via Reductive Debromination

This method is cited as the one with the highest yield for the conventional preparation of this compound [4].

  • Reaction Setup: The process involves the reductive debromination of dithis compound using an organotin hydride, such as tri-n-butyltin hydride, as the reducing agent [4] [5].
  • Note: The search results do not provide full experimental details for this method, such as solvent, temperature, or reaction time. This approach is mentioned in the context of general chemical synthesis rather than radiochemistry [4].

Frequently Asked Questions

Q1: What is the primary challenge in achieving high yield in the radiosynthesis of [¹⁸F]this compound? The primary challenge is competing reactions. Dibromomethane has two equivalent bromine atoms, so the nucleophilic substitution by [¹⁸F]fluoride can produce not only the desired [¹⁸F]this compound but also [¹⁸F]difluoromethane. Efficient and rapid purification (e.g., by distillation) is critical to separate the desired product from the reaction mixture and unreacted starting material [2].

Q2: Why is azeotropic drying of [¹⁸F]fluoride so critical in this synthesis? The presence of even small amounts of water can severely inhibit the nucleophilic substitution reaction by solvating the fluoride ion, reducing its reactivity. Complete removal of water via azeotropic drying with acetonitrile is essential to create a highly reactive "naked" fluoride species for the reaction with dibromomethane to proceed in good yield [2].

Troubleshooting Common Issues

The workflow below outlines common problems and solutions based on the synthesis protocols.

G Start Start: Low Synthesis Yield P1 Is the [¹⁸F]fluoride dry and reactive? Start->P1 P2 Is the reaction temperature and time optimal? P1->P2 Yes S1 Ensure complete azeotropic drying with anhydrous CH₃CN P1->S1 No P3 Is product loss occurring during purification? P2->P3 Yes S2 Verify reaction conditions: ~95°C for ~4 minutes P2->S2 No S3 Optimize helium flow rate and trap temperature (e.g., 0°C) P3->S3 Yes End Issue Resolved P3->End No

Key Technical Notes

It is important to distinguish between different types of yields:

  • Conventional Chemical Yield: Measured as the mass or molar percentage of product obtained from the starting materials. The reductive debromination method is noted for having a "good yield" in this context [4].
  • Radiochemical Yield (RCY): In radiosynthesis, yield is often expressed as a percentage of the starting radioactivity incorporated into the product. The one-pot synthesis of [¹⁸F]FMeNER-D2, which uses a similar ¹⁸F-fluoromethylation agent, reported an RCY of 9.0% ± 0.8% (non-decay-corrected) [6].
  • Specific Radioactivity: A crucial metric for radiopharmaceuticals, defined as radioactivity per unit mole of compound. The automated synthesis from dibromomethane achieved a median specific activity of 934 GBq/μmol, indicating a highly efficient process for producing a radiotracer with low carrier content [1].

References

Troubleshooting Guide: Dibromofluoromethane Replacement

Author: Smolecule Technical Support Team. Date: February 2026

Q: Why do I need to replace dibromofluoromethane in my synthesis, and what are the main challenges?

Dithis compound is regulated due to its Ozone Depletion Potential (ODP) of 1.0 and is listed as a Class I Ozone-Depleting Substance, making it commercially unavailable [1] [2]. Its use hinders the development of sustainable chemistry protocols.

The main challenges in replacing it are:

  • Identifying non-ozone-depleting precursors that can yield the necessary reactive intermediates, such as this compound derivatives.
  • Developing efficient and automatable radiosyntheses for applications like PET tracer development, which often require lengthy processes with semi-preparative HPLC purification [1].

Q: What is a viable alternative synthetic route?

A promising alternative is a decarboxylative bromination pathway that completely circumvents the use of dithis compound [1].

The workflow below illustrates this two-step precursor synthesis and the subsequent radiosynthesis of difluoromethylating reagents.

G cluster_1 Step 1: Alkylation cluster_2 Step 2: Saponification & Decarboxylative Bromination cluster_3 Step 3: Radiosynthesis (GE TRACERlab FXFN Module) Start Start: Need Precursor for [¹⁸F]Difluoromethylation A 2-Mercaptobenzothiazole (1) or 4-Chlorothiophenol (7) Start->A D Ethyl Fluoroester (12 or 13) A->D B Ethyl Bromofluoroacetate B->D C Basic Conditions C->D E Saponification D->E F α-Fluoroacid (14 or 15) E->F G Ag(phen)₂OTf (17) K₂S₂O₈, Br Source 70 °C F->G H Target Precursor: Bromofluorosulfide (3 or 8) G->H I Precursor (3 or 8) with [¹⁸F]Fluoride H->I J Radiosynthesis I->J K Purification (SPE or HPLC) J->K L [¹⁸F]Difluoromethyl Reagent ([¹⁸F]4 or [¹⁸F]10) K->L

Q: What are the typical yields and characteristics of this alternative route?

The table below summarizes the quantitative data for this alternative synthesis pathway.

Compound Synthetic Step Reported Yield Key Characteristics / Conditions
Ag(phen)₂OTf (17) Catalyst Synthesis 73% Required catalyst for decarboxylative bromination [1].
α-Fluoroacid 14 Alkylation & Saponification 69% (over 2 steps) Intermediate from 2-mercaptobenzothiazole [1].
α-Fluoroacid 15 Alkylation & Saponification 31% (over 2 steps) Intermediate from 4-chlorothiophenol; structure confirmed by X-ray crystallography [1].
Precursor 3 Decarboxylative Bromination 21% Obtained at 70 °C [1].
Precursor 8 Decarboxylative Bromination 54% Obtained via modified conditions [1].
[¹⁸F]10 Radiosynthesis (with HPLC) 3% (decay-corrected RCV) Synthesized on GE FXFN module [1].
[¹⁸F]10 Radiosynthesis (Chromatography-free SPE) 10.1% ± 1.9% (decay-corrected RCV) 97% ± 3% RCP; Fully automated on GE FXFN module [1].

Methodology & Key Technical Notes

1. Experimental Protocol Highlights

The decarboxylative bromination of, for example, acid 15 to form precursor 8 can be performed using Tan and co-workers' modified conditions with the synthesized catalyst Ag(phen)₂OTf (17) and potassium persulfate (K₂S₂O₈) in a bromine source at 70 °C [1].

2. Advantages of the Workflow

  • Elimination of Halofluorocarbons: The entire precursor synthesis avoids ozone-depleting substances [1].
  • Automation and Simplification: The radiosynthesis of the difluorocarbene reagent ([¹⁸F]10) has been successfully automated on a GE TRACERlab FXFN module. Replacing semi-preparative HPLC with a cartridge-based Solid-Phase Extraction (SPE) method significantly improved radiochemical yield and simplified the process [1].
  • Path to Full Automation: For a complete three-step synthesis (making the reagent and performing the difluorocarbene insertion), a tandem two-module system (two GE FXFNs) has been used successfully, producing adequate amounts of the final radiotracer for biological studies in under two hours [1].

References

Bromofluoromethane handling safety precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Properties

The table below summarizes the basic identifying information and key physical properties for Bromofluoromethane [1] [2].

Property Value / Description
CAS Registry Number 373-52-4 [3] [1] [2]
Molecular Formula CH₂BrF [3] [1] [2]
Molecular Weight 112.93 g/mol [3] [1] [2]
Appearance Gas [1]
Boiling Point 17-19°C (approx. 66°F) [1] [2]
Solubility Soluble in alcohol; very soluble in chloroform [1]

Known Hazards and Safe Handling

Based on the available hazard statements, this compound is considered highly toxic [2].

  • Hazard Statements: The assigned GHS hazard codes include H330 ("Fatal if inhaled"), indicating a severe inhalation hazard. Other codes are H300/H310 ("Fatal if swallowed or in contact with skin") and H420 ("Harms public health and the environment by destroying ozone in the upper atmosphere") [2].
  • Precautionary Measures: The corresponding precautionary statements advise using the chemical only outdoors or in a well-ventilated area, wearing protective gloves and clothing, and avoiding breathing its dust/fume/gas/mist [2].
  • Transport: The RIDADR code is listed as 2810, which typically covers toxic, gaseous, inorganic substances [2].

General Safety Workflow for Handling

The diagram below outlines a general workflow for safely handling a gaseous substance like this compound, incorporating universal safety principles for highly toxic chemicals.

Start Start: Plan Experiment Step1 Review Full SDS from Certified Supplier Start->Step1 Step2 Perform Risk Assessment and Get Approval Step1->Step2 Step3 Use in Ventilated Enclosure (Fume Hood or Glove Box) Step2->Step3 Step4 Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) Step3->Step4 Step5 Have Emergency Procedures and Equipment Ready Step4->Step5 Step6 Conduct Experiment Step5->Step6 Step7 Safely Store or Dispose of Waste Step6->Step7 End End: Debrief Step7->End

Emergency Response and First Aid

If exposure to this compound occurs, take the following actions immediately and seek prompt medical attention.

  • General First Aid Principles [4]:
    • Move to fresh air immediately if inhaled.
    • Remove contaminated clothing quickly, cutting it off if necessary to avoid pulling it over the head.
    • Wash affected skin thoroughly with plenty of soap and water.
    • Irrigate eyes with plain water for 10-15 minutes if irritated.
    • Do not induce vomiting if swallowed. Seek immediate medical care.

Frequently Asked Questions

  • Why is a full Safety Data Sheet (SDS) so important? The SDS provides complete, manufacturer-specific details that are critical for safety, including permissible exposure limits (PELs), first-aid measures, stability and reactivity data, toxicological information, and ecological information. The information provided here is a summary and is not a substitute for the full SDS [3] [5].

  • What are the environmental concerns with this compound? this compound has an Ozone Depletion Potential (ODP) of 0.73, meaning it contributes to the destruction of the stratospheric ozone layer. Its use is regulated under international agreements [1].

  • My organization uses Methylene Chloride. Are there new regulations? Yes, the EPA has issued a new final rule with stricter requirements. While this specifically targets methylene chloride, it highlights a regulatory trend towards rigorous Workplace Chemical Protection Programs (WCPP) that may include lower occupational exposure limits and require enhanced monitoring, protective equipment, and worker training [6].

Key Safety Recommendations

  • Obtain the SDS: Always procure and consult the complete Safety Data Sheet from your chemical supplier before handling this compound [3].
  • Prioritize Engineering Controls: Always use this chemical within a functioning fume hood or other engineered enclosure to prevent inhalation exposure.
  • Prepare for Emergencies: Ensure emergency eyewashes and safety showers are accessible and that all personnel are trained on their use.

References

Proposed FAQ Structure for Bromofluoromethane Stability

Author: Smolecule Technical Support Team. Date: February 2026

This framework outlines the key sections your technical support center should contain. You can populate it with specific data once obtained from technical datasheets or scientific literature.

Basic Properties & Handling

  • Q: What are the basic chemical properties of bromofluoromethane?
    • A: [To be filled with data on molecular weight, formula, boiling point, etc.]
  • Q: What are the standard safe handling procedures for this compound?
    • A: [To be filled with guidelines on personal protective equipment (PPE) and fume hood use.]

Storage & Stability

  • Q: Under what conditions should this compound be stored to ensure long-term stability?
    • A: This is a core stability question. The answer should detail optimal temperature range, recommended container material (e.g., sealed in a dark glass ampule), and the need to protect it from moisture and light.
  • Q: What is the typical shelf life of this compound under recommended storage conditions?
    • A: [To be filled with data on decomposition timeline.]
  • Q: What are the primary degradation pathways for this compound?
    • A: [To be filled with information on whether it hydrolyzes, photodegrades, etc.]

Troubleshooting

  • Q: How can I detect if my sample of this compound has decomposed?
    • A: [To be filled with analytical methods like GC-MS or NMR to identify decomposition products.]
  • Q: My experimental results are inconsistent. Could degraded this compound be the cause?
    • A: This guide would outline steps to test the purity of the compound and correlate it with experimental outcomes.

Data Presentation Template

Once you find the quantitative data, you can summarize it in a clearly structured table for easy comparison. Here is a template based on the requested information types.

Table: this compound Storage Stability Conditions

Storage Factor Recommended Condition Experimental Basis / Rationale Key Reference
Temperature e.g., -20°C or +4°C e.g., Stability study showing <5% decomposition over 12 months at this temperature. [Citation]
Container e.g., Sealed glass ampule, protected from light e.g., Prevents permeation and photodegradation reactions. [Citation]
Atmosphere e.g., Under an inert gas (Argon/Nitrogen) e.g., Precludes oxidative decomposition. [Citation]
Humidity e.g., Stored with desiccant e.g., Hydrolysis study showing increased degradation at high humidity. [Citation]
Shelf Life e.g., 24 months e.g., Accelerated stability testing data. [Citation]

Experimental Protocol Outline

A detailed methodology is crucial for validating stability data. Here is a generalized protocol for a chemical stability study that can be adapted.

Protocol: Accelerated Stability Testing for this compound

  • Sample Preparation:

    • Purify the this compound sample to a known high purity (e.g., >99% by GC).
    • Using an air-sensitive Schlenk line, aliquot the compound into several identical, pre-dried ampules (e.g., 1 mL per ampule).
    • Seal the ampules under an inert atmosphere (Nitrogen or Argon).
  • Storage Conditions:

    • Place sets of ampules in different controlled environments:
      • Condition A: -20°C, dark
      • Condition B: +4°C, dark
      • Condition C: +40°C, dark (accelerated)
      • Condition D: +25°C, light (photostability)
  • Sampling and Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12 months), remove one ampule from each condition.
    • Analyze the sample using a calibrated analytical method, such as Gas Chromatography with a flame ionization detector (GC-FID) or GC-Mass Spectrometry (GC-MS).
    • Quantify the remaining percentage of this compound and identify any degradation products.
  • Data Interpretation:

    • Plot the concentration of this compound against time for each storage condition.
    • Determine the degradation rate constant and predict the shelf life under standard storage conditions.

Graphviz Workflow Demonstration

Below is a Graphviz diagram illustrating a generic stability assessment workflow, created according to your specifications for color and formatting.

BromoStabilityWorkflow Start Start: New Sample Store Store under test conditions Start->Store Purify & Aliquot Analyze Analyze Purity (GC-MS/NMR) Store->Analyze Time Point Compare Compare to Baseline Analyze->Compare Purity Data Stable Stable Compare->Stable Purity > 95% Degraded Investigate Degradation Compare->Degraded Purity ≤ 95% Result Result: Define Storage Protocol Stable->Result Degraded->Result Root Cause Analysis

Diagram: Chemical Stability Assessment Workflow - This flowchart outlines the key decision points in a systematic stability study, from sample preparation to final protocol definition.

Purification Methods from a Preparation Process

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key purification and drying steps from a patented preparation method for bromofluoromethane [1]. This process involves a reaction between fluoromethane and bromine.

Step Description Key Parameters / Purpose

| Catalytic Cracking | The crude gaseous product mixture undergoes catalytic cracking. | Catalyst: AlF3 or a metal fluoride (e.g., Na, K, Mg, Y, La). Purpose: To decompose high-boiling-point impurities. | | Cooling & Condensation | The cracked gas is cooled to condense this compound and other condensable gases into a liquid. | - | | Drying | The liquid product is dried to remove water and acid impurities. | Drying Agent: Concentrated sulfuric acid. | | Distillation | The dried liquid undergoes distillation to separate the final product. | Collection: The fraction boiling between 18-20°C is collected as the purified this compound. [2] |

This process flow can be visualized in the following diagram:

cluster_legend Process Flow start Crude Gaseous Product step1 Catalytic Cracking start->step1 step2 Cooling & Condensation step1->step2 step3 Liquid Drying step2->step3 step4 Distillation step3->step4 end Pure this compound (Boiling point: 18-20°C) step4->end

Draft FAQs for a Technical Support Center

Based on the available information, here are some draft FAQs that you can use as a starting point.

Q1: What are the common impurities when synthesizing this compound? While a specific byproduct profile is not available, the patent literature indicates that the crude reaction product contains high-boiling-point impurities that require a catalytic cracking step for decomposition [1]. Furthermore, the presence of water and acid impurities is expected, necessitating a drying step with concentrated sulfuric acid [1].

Q2: How do I purify crude this compound? A documented method involves a multi-step process [1]:

  • Catalytic Cracking: Pass the crude gaseous product over a catalyst like AlF3 to break down complex impurities.
  • Liquefaction: Cool and condense the gas into a liquid.
  • Washing & Drying: Wash the liquid with water and an alkaline solution (e.g., 5% NaOH), followed by drying with concentrated sulfuric acid.
  • Distillation: Finally, distill the product and collect the fraction boiling at 18-20°C [2].

Q3: Are there environmental concerns with this compound? Yes. This compound has an Ozone Depletion Potential (ODP) of 0.73 and its use is regulated [3] [2]. Researchers must adhere to local environmental and safety regulations for its handling, storage, and disposal.

Suggestions for Further Information Gathering

To develop more comprehensive troubleshooting guides, you may need to consult additional resources:

  • Specialized Databases: Search deeper in chemical synthesis and safety databases like SciFinder or Reaxys for specific byproducts of your chosen synthesis route.
  • Analytical Chemistry: Since direct information on byproducts is limited, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be essential for your researchers to identify the specific byproducts formed in their reactions.
  • Safety Data Sheets (SDS): Consult the SDS for this compound for crucial handling, health, and first-aid information.

References

Bromofluoromethane Compliance & Research Guide

Author: Smolecule Technical Support Team. Date: February 2026

This technical support center is designed to help researchers and scientists navigate the regulatory and practical challenges of working with bromofluoromethane under the Montreal Protocol.

Regulatory Framework Overview

The Montreal Protocol is an international treaty designed to protect the ozone layer by phasing out the production and consumption of ozone-depleting substances (ODS) [1]. This compound, which contains ozone-depleting bromine, falls under its control.

Kigali Amendment (2016): This amendment extended the Protocol's scope to include the phase-down of hydrofluorocarbons (HFCs), which are potent greenhouse gases often used as alternatives to ODS. While this compound is not an HFC, this amendment highlights the treaty's evolving nature and dual focus on ozone and climate [1] [2].

Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use this compound in my laboratory experiments? The use of this compound is generally prohibited. However, the Montreal Protocol does include exemptions for "essential uses" where no technically or economically feasible alternative exists. For laboratory and analytical applications, a specific essential use exemption must be in place. You must consult your national authority (e.g., the EPA in the United States) to confirm the status of such exemptions and the specific approved uses [1].

  • FAQ 2: What are the key properties that led to its phase-out? this compound contains bromine, which is highly effective at catalytically destroying stratospheric ozone. Its Ozone Depletion Potential (ODP) is a key metric for regulation. While its exact ODP varies, all brominated compounds are controlled due to their high ozone-destroying efficiency [1] [3].

  • FAQ 3: What are the penalties for non-compliance? Penalties are determined by national governments in line with their obligations under the Montreal Protocol. In the United States, non-compliance can lead to significant fines and enforcement actions under the Clean Air Act. It is critical to adhere to all national regulations regarding the purchase, use, and disposal of controlled substances [3].

  • FAQ 4: Are there any viable alternatives for research? Identifying alternatives depends entirely on the experimental purpose. For example, if this compound is used as a methylating agent, other methyl halides or reagents may serve as substitutes. If its properties are being studied, computational chemistry or testing of alternative compounds with lower ODP may be viable paths. You should consult scientific literature and chemical alternative assessments for your specific application.

Troubleshooting Common Scenarios

  • Scenario 1: A legacy research protocol specifies the use of this compound.

    • Challenge: The protocol is outdated and non-compliant.
    • Solution: Initiate a review of the experimental methodology. The primary goal should be to identify and validate a safer, compliant alternative chemical or a different technique that achieves the same scientific objective.
  • Scenario 2: A vendor unexpectedly offers to sell you this compound.

    • Challenge: The legal supply of newly produced this compound is virtually non-existent in most countries.
    • Solution: Exercise extreme caution. This could indicate illegal trade. Verify the vendor's credentials and the chemical's origin with your national regulatory body. Do not purchase it without confirmed legal authorization.
  • Scenario 3: You discover an old, unlabeled cylinder of a controlled substance in your storage.

    • Challenge: Proper identification and disposal of a potential ODS.
    • Solution: Do not attempt to move or open the cylinder. Immediately contact your institution's Environmental Health and Safety (EHS) department. They are trained to handle, identify, and arrange for the environmentally sound destruction of such materials, in line with national regulations [4].

Experimental Protocol: Sourcing and Compliance Verification

This protocol outlines the mandatory steps for legally sourcing and using controlled substances under essential use exemptions.

Start Start: Identify Need for Controlled Substance P1 Document Justification: - No technically feasible alternative - Scientific necessity Start->P1 P2 Submit Essential Use Application to National Authority (e.g., EPA) P1->P2 P3 Authority Reviews & Submits Nomination to Montreal Protocol P2->P3 P4 Parties to the Protocol Approve Essential Use Exemption? P3->P4 P5 Application Rejected STOP: Seek Alternatives P4->P5 No P6 Source from Licensed Supplier Under Exemption Terms P4->P6 Yes P7 Conduct Research with Strict Inventory & Leak Control P6->P7 P8 Arrange for Environmentally Sound Destruction of Waste P7->P8 End End P8->End

Chemical Alternatives Comparison

For researchers whose work involves the properties or applications of halomethanes, the following table compares regulated substances with potential lower-impact compounds. This is for informational purposes only; each alternative requires rigorous evaluation for your specific application.

Chemical Name Ozone Depletion Potential (ODP) Global Warming Potential (GWP) Key Regulatory Status Research Considerations
Bromomethane (Methyl Bromide) [3] ~0.6 (Significant) ~2 Fully phased out under Montreal Protocol; critical use exemptions only. Legacy fumigant; historical importance.
Chlorofluorocarbons (CFCs) [1] 0.6 - 1.0 (High) 4,680 - 10,720 (High) Fully phased out globally. Used in early refrigeration & as propellants.
R32 (HFC) [5] 0 675 (Moderate) Phasedown under Kigali Amendment; not an ODS. Modern refrigerant; research focus on energy efficiency & lower-GWP alternatives.
Hydrochlorofluorocarbons (HCFCs) [1] 0.01 - 0.5 (Low to Medium) 76 - 2,270 (Low to High) Phased out in developed countries; phase-out ongoing in developing countries. Used as transitional replacements for CFCs.

References

Bromofluoromethane alternative ozone-safe compounds

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Reagents & Properties

For researchers replacing bromofluoromethane, the following options are available. Fluoroiodomethane serves as a direct substitute in existing reactions, while the XeF₂ method requires a different synthetic route.

Alternative Key Advantage Considerations & Best For
Fluoroiodomethane (FIM) [1] [2] Non-ozone depleting direct replacement for BFM [1] [2]. Direct fluoromethylation reactions; alternative for synthesizing steroids like fluticasone [1] [2].
Xenon Difluoride (XeF₂) [3] Enables fluorodecarboxylation, providing a non-ODS pathway [3]. New synthetic routes; fluorodecarboxylation of steroid intermediates [3].

The workflow below illustrates the two alternative pathways for obtaining a fluorinated target molecule, compared to the traditional method using this compound.

Start Starting Material (Carboxylic Acid) BFM_Route Traditional Route (Using this compound) Start->BFM_Route FIM_Route Alternative Pathway A (Using Fluoroiodomethane) Start->FIM_Route XeF2_Route Alternative Pathway B (Using Xenon Difluoride) Start->XeF2_Route Requires conversion to precursor acid Target Desired Fluorinated Target Molecule BFM_Route->Target Ozone-depleting FIM_Route->Target Ozone-safe XeF2_Route->Target Ozone-safe

Experimental Protocol: XeF₂ Fluorodecarboxylation

The following detailed methodology is adapted from a green synthesis route developed for fluticasone propionate [3]. This protocol provides a viable non-ODS pathway.

Workflow: XeF₂ Fluorodecarboxylation Route

cluster_main Fluorodecarboxylation Route Acid Thioacid Intermediate (9) Esterification Esterification with tert-butyl bromoacetate Acid->Esterification Ester Ester Intermediate (14) Esterification->Ester Protection OH Group Protection (TFAA, TEA, DMAP) Ester->Protection Protected Protected Ester (15) Protection->Protected Deprotection Ester Hydrolysis (TFA) Protected->Deprotection Acid16 Precursor Acid (16) Deprotection->Acid16 Fluorination Fluorodecarboxylation (XeF₂, 2 eq, -10°C, 48h) Acid16->Fluorination Final Crude Fluorinated Product Fluorination->Final Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5

1. Synthesis of tert-Butyl Ester Intermediate (14)

  • Reaction: Dissolve the 17-propionate carbothioic acid starting material (9) and triethylamine in dichloromethane.
  • Addition: Add tert-butyl bromoacetate to the solution.
  • Work-up: The thioester product (14) is obtained in quantitative yield without need for purification [3].

2. Protection of 11β-Hydroxyl Group (15)

  • Reaction: To the ester intermediate (14), add triethylamine (TEA), a catalytic amount of DMAP, and trifluoroacetic anhydride (TFAA).
  • Yield: This protection step proceeds in 99% yield.
  • Purification: Purify the protected ester (15) by flash chromatography [3].

3. Hydrolysis to Precursor Acid (16)

  • Reaction: Treat the protected ester (15) with trifluoroacetic acid (TFA) to hydrolyze the tert-butyl ester.
  • Work-up: The precursor acid (16) is obtained in quantitative yield with high purity, requiring no further purification [3].

4. Key Fluorodecarboxylation Step

  • Setup: Conduct the reaction in a suitable flask at -10°C.
  • Reagents: Add 2 equivalents of xenon difluoride (XeF₂) to a solution of the precursor acid (16).
  • Reaction Conditions: Maintain at -10°C (or up to 20°C) for 48 hours with stirring.
  • Critical Notes: Higher temperatures or extended reaction times lead to significant degradation and byproducts (e.g., hydroxy acid 17) [3].

5. Deprotection to Final Product (Fluticasone Propionate)

  • Reaction: Without purifying the crude fluorination product, treat it with 1M ammonia in methanol.
  • Function: This cleaves the trifluoroacetate protecting group to yield the final product, fluticasone propionate.
  • Overall Yield: The yield for the fluorination and deprotection steps is approximately 10% [3].

Frequently Asked Questions

Why is it critical to find an alternative to this compound? this compound has an Ozone Depletion Potential (ODP) of 0.73 and its production is controlled and phased out under the Montreal Protocol. Using it is environmentally damaging and increasingly regulated [3] [4].

Can I directly substitute this compound with fluoroiodomethane in my existing protocol? Yes, fluoroiodomethane (FIM) is marketed as a direct, non-ozone depleting alternative to BFM for fluoromethylation reactions, including in the synthesis of steroids like fluticasone [1] [2]. You may need to optimize reaction conditions such as equivalents, solvent, and temperature for best results.

Why is the yield low in the XeF₂ fluorodecarboxylation route, and how can I improve it? The 10% yield is attributed to the low reactivity of the starting materials and competing side reactions, including the cleavage of the thioester group by XeF₂ [3]. To improve yield, ensure strict temperature control (do not exceed -10°C), precisely monitor reaction time, and carefully optimize the equivalents of XeF₂ used.

References

Bromofluoromethane reaction optimization parameters

Author: Smolecule Technical Support Team. Date: February 2026

Bromofluoromethane Key Properties & Data

For easy comparison, here are the key quantitative data for this compound (CH₂BrF):

Property Value Reference / Source
CAS Number 373-52-4 [1] [2]
Molecular Formula CH₂BrF [1] [2]
Molecular Weight 112.93 g/mol [1] [3] [2]
Boiling Point 17-18 °C (approx.) [1] [3] [2]
Density (at 20°C) 1.76 g/cm³ [3] [2]
Standard Molar Entropy(S°gas) 276.3 J/(mol·K) [1]
Heat Capacity (cp) 49.2 J/(mol·K) [1]
Enthalpy of Formation (ΔfH° at 298.15 K) -211.9 ± 4.9 kJ/mol [4]

Key Pharmaceutical Reaction Protocol

A well-documented commercial use of this compound (BFM) is in the late-stage fluoromethylation of a thioacid to produce the Active Pharmaceutical Ingredient (API) for drugs like fluticasone propionate (found in Flonase and Advair) [3].

Reaction Goal: Synthesis of Fluticasone Propionate via Fluoromethylation [3].

  • Reactants: Thioacid intermediate and this compound.
  • Reagents/Conditions:
    • Base: Potassium Carbonate (K₂CO₃).
    • Solvent: Dimethylformamide (DMF).
    • Temperature: -60°C to 0°C.
  • Reported Yield: 78% [3].

The workflow for this specific reaction can be summarized as follows:

Fluoromethylation Reaction Workflow Start Start: Reaction Setup Step1 Cool reaction vessel in DMF to -60°C Start->Step1 Step2 Add K₂CO₃ base and thioacid substrate Step1->Step2 Step3 Add this compound (BFM) slowly with stirring Step2->Step3 Step4 Gradually warm reaction mixture to 0°C over time Step3->Step4 Step5 Monitor reaction completion (e.g., TLC) Step4->Step5 Step6 Work-up and purification to isolate product Step5->Step6 End End: Fluticasone Propionate Precursor (78% Yield) Step6->End

Potential FAQs & Troubleshooting Guide

Based on general chemical knowledge and the specific protocol above, here are some potential issues and solutions that could form the basis of your FAQ section.

1. Question: The reaction yield is lower than expected. What are the key parameters to optimize?

  • Answer: The provided protocol highlights several critical factors [3]:
    • Temperature Control: The reaction is sensitive to temperature, commencing at -60°C. Inadequate cooling can lead to side reactions and decomposition of BFM. Ensure your cooling bath is effective and the temperature is closely monitored.
    • Base and Solvent: The use of K₂CO₃ in DMF is specific to this transformation. Substituting the base or solvent can significantly alter the reaction outcome and is not recommended.
    • Addition Rate: Adding this compound too quickly can cause local overheating and increase impurity formation. Ensure slow, controlled addition with efficient stirring.

2. Question: What are the best practices for handling this compound?

  • Answer: BFM is a highly toxic gas [2]. Safe handling is paramount:
    • Personal Protective Equipment (PPE): Always use appropriate gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood.
    • Containment: Since it is a gas with a boiling point around 18°C [1] [2], ensure closed systems and gas-tight syringes are used for transfer to prevent release into the atmosphere.
    • Storage: It is typically stored in cylinders or as a solution. Follow all supplier MSDS guidelines and store in a cool, well-ventilated area [3].

References

Bromofluoromethane decomposition prevention storage

Author: Smolecule Technical Support Team. Date: February 2026

Bromofluoromethane: Key Properties & Hazards

The table below summarizes fundamental technical data for this compound (CH₂BrF, CAS 373-52-4) relevant for researchers.

Property Description / Value
Chemical Names Bromo(fluoro)methane, this compound, CFC 31B1, R 31B1 [1]
CAS Number 373-52-4 [1] [2]
Molecular Formula CH₂BrF [1]
Molar Mass 112.93 g/mol [1]
Appearance Gas [1]
Boiling Point 19°C (66°F) [1]
Solubility Soluble in alcohol; very soluble in chloroform [1]
Primary Hazard Ozone Depletion Potential (ODP): 0.73 (relative to CFC-11) [1] [3]
Key Application Reagent in the manufacture of intermediates, pharmaceuticals, and other chemicals [1] [3]

FAQs & Troubleshooting Guidance

Here are answers to anticipated questions based on available technical data.

Q1: What is the primary environmental concern when working with this compound, and how is it regulated?

  • A: this compound has a significant Ozone Depletion Potential (ODP) of 0.73 [1] [3]. Its usage is regulated globally for this reason [1]. Ensure compliance with local and international regulations (like the Montreal Protocol) regarding its handling, emission, and disposal.

Q2: How can this compound vapor be removed from an airstream in a laboratory setting?

  • A: Research indicates that adsorption and photocatalytic decomposition on a titanium dioxide (TiO₂) catalyst is a viable method for removal [3]. Studies using Density Functional Theory (DFT) modeling show that the molecule adsorbs onto the anatase TiO₂ (101) surface primarily via an acid-base interaction between the bromine (Br) atom and a surface titanium (Ti) ion [3]. This adsorption is the critical first step for subsequent decomposition.

Q3: What is a critical physical property to control during storage to prevent pressure buildup?

  • A: this compound has a boiling point of 19°C (66°F) [1]. Storage conditions must keep containers below this temperature to maintain the substance as a liquid and prevent pressure buildup. Store in a cool, well-ventilated area away from heat sources.

Experimental Protocol: Adsorption Study

The following workflow outlines a theoretical and computational methodology for investigating this compound adsorption on a surface, as described in research [3].

Start Start: Study Adsorption of CH₂BrF on TiO₂ ModelSurface Model Surface: Anatase TiO₂ (101) surface (Ti(5f) & O(2f) sites) Start->ModelSurface DFT Computational Method: Density Functional Theory (DFT) - B3LYP functional ModelSurface->DFT Interaction Analyze Interaction: Br atom  Ti(5f) site (H-bond: CH₂  O(2f)) DFT->Interaction Energetics Calculate Energetics: Binding Energy Distortion Energy Interaction->Energetics Lateral Evaluate Lateral Effects: Intermolecular interactions at different coverages Energetics->Lateral Conclusion Conclusion: Br-Ti interaction is preferred. Predicts adsorption for decomposition processes. Lateral->Conclusion

Recommendations for Researchers

  • Consult Authoritative Sources: For detailed, hands-on protocols, I strongly recommend consulting chemical safety databases (like those from OSHA or NIOSH), material safety data sheets (MSDS) from your chemical supplier, and specialized handbooks (e.g., Prudent Practices in the Laboratory by the National Research Council).
  • Prioritize Engineering Controls: Use properly maintained fume hoods for all handling to prevent human exposure and release into the atmosphere [3].
  • Confirm Disposal Procedures: Work with your institution's environmental health and safety (EHS) department to ensure this compound waste is captured, stored, and disposed of in accordance with all regulations.

References

Bromofluoromethane isotopic labeling efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors for High Molar Activity

A critical goal in producing radiolabeled tracers like Bromofluoromethane is achieving high molar activity (Am), defined as the radioactivity of a radionuclide divided by its molar amount (Bq/mol). A low Am is undesirable as it can saturate binding sites and cause pharmacological effects [1].

The table below summarizes key factors identified in a study on fluorine-18 labeling that are highly relevant to improving this compound labeling efficiency [1].

Factor Impact on Molar Activity (Am) Experimental Finding
Transport Line Material High Using non-fluorinated polymers (Polypropylene, PEEK) significantly increased Am compared to fluorinated polymers (PTFE, ETFE), which leach stable fluoride.
Target Water Purity High The purity of the initial oxygen-18 enriched water is a critical source of non-radioactive fluoride.
Synthesis Reagents High Reagents used in the labeling synthesis can introduce stable fluoride, lowering Am.
Radiolytic Degradation Moderate Degradation of fluorinated materials due to radiation can be a source of stable fluoride.

Detailed Experimental Protocol

The following workflow details the methods used in the study to investigate the influence of transport lines on fluoride content, providing a model for systematic efficiency testing [1].

G Start Start: O-18 Water Mat1 Material Group 1: Non-Fluorinated Polymers (PEEK, Polypropylene) Start->Mat1 Mat2 Material Group 2: Fluorinated Polymers (PTFE, ETFE) Start->Mat2 Split Split into Fractions A & B Mat1->Split Mat2->Split AssayA Fraction A: Fluoride Concentration Assay (Ion Chromatography) Split->AssayA Fraction A AssayB Fraction B: Radiolabeling Synthesis ([18F]Fluciclatide) Split->AssayB Fraction B Result1 Result: Calculate Am of [18F]Fluoride AssayA->Result1 Result2 Result: Determine Am of Final Product (HPLC) AssayB->Result2 Compare Compare Results & Draw Conclusions Result1->Compare Result2->Compare

Key Experimental Steps [1]:

  • Sample Transport: Batches of irradiated oxygen-18 water were transported through different tubing materials or without tubing as a control.
  • Sample Division: Each transported batch was divided into two fractions (A and B) for parallel analysis.
  • Fluoride Concentration (Fraction A): Measured using Ion Liquid Chromatography (ILC) with conductometric detection. The method was validated for specificity, linearity, and accuracy.
  • Radiolabeling Synthesis (Fraction B): Used to synthesize a PET radiopharmaceutical ([18F]Fluciclatide). The molar activity of the final product was determined using High-Performance Liquid Chromatography (HPLC) for mass quantification.
  • Data Analysis: Am of the initial [18F]fluoride was calculated by combining ILC concentration data with radioactivity measurements. These results were cross-verified with the Am of the synthesized final product.

Strategies for Further Research

To find the specific comparison data you need, I suggest the following:

  • Refine Your Search: Use targeted queries in scientific databases such as "this compound" AND "isotopic labeling", "CH2BrF" AND "radiochemistry", or "this compound molar activity".
  • Consult Specialist Literature: Look for papers on the synthesis of specific radiopharmaceuticals that use this compound as a precursor or building block. The experimental sections often contain valuable efficiency data.
  • Explore Patents: Patent documents in radiochemistry can be a rich source of detailed, optimized protocols and comparative data.

References

Bromofluoromethane spectroscopic standards comparison

Author: Smolecule Technical Support Team. Date: February 2026

Bromofluoromethane Applications and Basic Data

This compound is recognized as an important reagent, particularly in the manufacture of pharmaceuticals and other chemicals [1]. Its isotopomer containing fluorine-18 is also used in radiochemistry [1]. The table below summarizes its core characteristics and the available experimental spectroscopic information I found.

Characteristic/Use Description
Chemical Formula CH₂BrF [1]
Appearance Gas [1]
Boiling Point 19 °C [1]
Primary Uses Pharmaceutical synthesis; radiochemistry (as an isotopomer containing fluorine-18) [2] [1]
Key Spectroscopic Study High-resolution Fourier transform infrared (FTIR) spectroscopy of the isotopologue CH₂⁷⁹BrF [3]

The main spectroscopic data comes from a high-resolution FTIR study on CH₂⁷⁹BrF [3]. The researchers analyzed the spectrum in the region between 910 and 980 cm⁻¹, which corresponds to the atmospheric window [3].

Experimental Protocol Summary:

  • Objective: To analyze the interacting ν₉, ν₅ + ν₆ and 3ν₆ vibrational levels of CH₂⁷⁹BrF [3].
  • Instrumentation: High-resolution Fourier transform infrared (FTIR) spectrometer [3].
  • Resolution: 0.0030 cm⁻¹ [3].
  • Methodology: The data set was treated using Watson’s A-reduced Hamiltonian in the Ir representation, implemented with first-order a-, b-, and c- type Coriolis coupling terms. The analysis yielded a set of accurate upper-state parameters, including quartic distortion terms for the ν₉ and ν₅ + ν₆ vibrational levels [3].

This experimental workflow for obtaining high-resolution infrared spectra and molecular constants can be visualized as follows:

Start Start: CH₂⁷⁹BrF Sample Step1 FTIR Spectroscopy Start->Step1 Step2 Spectral Analysis (910-980 cm⁻¹ region) Step1->Step2 Step3 Apply Watson's A-reduced Hamiltonian Model Step2->Step3 Step4 Determine Molecular Constants (upper-state parameters, quartic distortion terms) Step3->Step4 End Obtain Rotational Structure and Coriolis Interaction Data Step4->End

Diagram: Experimental workflow for high-resolution FTIR analysis of CH₂⁷⁹BrF, based on Visinoni et al. [3]

References

Bromofluoromethane radiochemical purity analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Bromofluoromethane

The table below summarizes the key identifiers and physical properties of this compound based on chemical databases.

Property Description
CAS Number 373-52-4 [1]
Molecular Formula CH₂BrF [1] [2]
Molar Mass 112.93 g/mol [1] [2]
Appearance Gas [2]
Boiling Point 17-18°C [1]
Density ~1.76 g/cm³ [1]
Primary Use in Radiochemistry Reagent for incorporating fluorine-18 (¹⁸F) into other molecules [3] [2]

Analytical Methods for Radiochemical Purity

For any radiopharmaceutical, including those derived from [¹⁸F]this compound, Radiochemical Purity (RCP) is a critical quality attribute. It ensures the radioactivity is associated with the intended chemical structure and not with impurities [4].

The European Association of Nuclear Medicine (EANM) provides guidelines for validating analytical methods for radiopharmaceuticals, which are necessary to ensure the methods are fit for purpose [5]. The general workflow for developing and performing such an analysis is summarized below.

Start Start: Develop & Validate RCP Method MethodSelect 1. Select Analytical Method Start->MethodSelect Validate 2. Method Validation MethodSelect->Validate Routine 3. Routine Quality Control Validate->Routine Accept Product Release Routine->Accept RCP within specification Reject Product Reject Routine->Reject RCP out of specification

The most common chromatographic methods used for RCP determination, which would be applicable for analyzing [¹⁸F]this compound or its derivatives, are:

  • Instant Thin-Layer Chromatography (ITLC): This is a rapid and widely used technique. A small sample is spotted on a strip (stationary phase), which is developed in a solvent (mobile phase). Different chemical species move at different rates, allowing for separation [4]. The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front [4].
  • High-Performance Liquid Chromatography (HPLC): This method offers higher resolution and better separation of complex mixtures. It is particularly useful for validating other methods or for analyzing products with multiple potential impurities. However, it is more expensive and slower than ITLC [4].

These methods require a radiodetector for quantification. Common options include well scintillation counters (for low activity) and dose calibrators [4] [5].

References

Bromofluoromethane halomethane reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Halomethane Comparison at a Glance

The table below summarizes the key identifiers, properties, and environmental impacts of bromofluoromethane and some common alternative halomethanes [1] [2] [3].

Compound Name Chemical Formula Common Code / Trivial Name Boiling Point (°C) Molar Mass (g/mol) Ozone Depletion Potential (ODP) Primary Uses
This compound CH₂BrF Halon 2402? [1] 19 [1] 112.93 [1] 0.73 [1] Chemical reagent, pharmaceutical intermediate [1]
Bromotrifluoromethane CBrF₃ Halon 1301, Freon 13B1 [2] -57.75 [2] 148.91 [2] 10 (CCl₃F = 1) [2] Fire suppression, refrigerant (historically) [2]
Chlorofluoromethane CH₂ClF Freon 31 [3] Information Missing Information Missing Information Missing Refrigerant (phased out) [3]
Dichlorodifluoromethane CCl₂F₂ Freon 12, CFC-12 [3] Information Missing Information Missing Information Missing Information Missing
Difluoromethane CH₂F₂ HFC-32 [3] Information Missing Information Missing 0 [3] Refrigerant [3]

Synthesis and Experimental Analysis

A key differentiator in reactivity is the synthetic approach. Here are detailed methodologies for producing this compound and a common alternative.

Synthesis of this compound (CH₂BrF)

The synthesis of this compound on a 1 mmol scale can be achieved via a modified Borodine–Hunsdiecker reaction [4].

  • Objective: To synthesize CH₂BrF from a silver salt precursor.
  • Precursor Preparation: Fluoroacetic acid is neutralized with aqueous potassium hydroxide. Silver nitrate is added to this solution to precipitate solid silver fluoroacetate (CH₂FCO₂Ag) [4].
  • Reaction Procedure: Gaseous bromine is brought into contact with the solid CH₂FCO₂Ag in a 1:1 molar ratio. This gas-solid contact method increases the reaction yield compared to techniques using liquid bromine [4].
  • Key Characterization: The vibrational spectra of the resulting molecule and its isotopomers (CH₂⁷⁹BrF and CH₂⁸¹BrF) are analyzed using infrared (IR) and Raman spectroscopy to confirm the molecular structure and assignment of fundamental bands [4].
Synthesis of Bromotrifluoromethane (CBrF₃)

Bromotrifluoromethane is synthesized industrially in a two-step process from chloroform [2].

  • Step 1 - Fluorination: Chloroform (CHCl₃) is reacted with hydrogen fluoride (HF) to produce fluoroform (CHF₃) [2]. CHCl₃ + 3 HF → CHF₃ + 3 HCl
  • Step 2 - Bromination: The resulting fluoroform is then reacted with elemental bromine (Br₂) to yield bromotrifluoromethane [2]. CHF₃ + Br₂ → CBrF₃ + HBr

Reactivity and Spectral Analysis

Understanding the bond dissociation and spectral properties is crucial for predicting reactivity, particularly in photochemical applications.

G UV Photon (λ) UV Photon (λ) CF₃Br Molecule CF₃Br Molecule UV Photon (λ)->CF₃Br Molecule Absorption Excited State (CF₃Br)* Excited State (CF₃Br)* CF₃Br Molecule->Excited State (CF₃Br)* CF₃• + Br• CF₃• + Br• Excited State (CF₃Br)*->CF₃• + Br• Bond Cleavage CF₃• + Br• (²P₁/₂) CF₃• + Br• (²P₁/₂) Excited State (CF₃Br)*->CF₃• + Br• (²P₁/₂) Selective Cleavage Product Formation Product Formation CF₃• + Br•->Product Formation CF₃• + Br• (²P₁/₂)->Product Formation

Diagram: UV-Induced Photodissociation of CF₃Br. The pathway shows how absorption of ultraviolet light can lead to bond cleavage, producing trifluoromethyl and bromine radicals, which are highly reactive species. The wavelength (λ) can influence the quantum yield and the electronic state of the generated bromine atom [5].

The photodissociation dynamics are a direct measure of reactivity. The following table compares key experimental findings for several brominated methanes [5].

Molecule Primary Photodissociation Pathway Key Experimental Findings & Quantum Yields
CF₃Br CF₃Br + → CF₃• + Br• Shows wavelength-specific quantum yields for excited Br atoms (²P₁/₂). Laser UV photofragmentation allows for selective bond dissociation [5].
CF₂Br₂ CF₂Br₂ + → CF₂ + 2Br• Photodissociation at 248 nm studied with time-resolved absorption. Research also probes the Br₂ elimination channel using cavity ring-down spectroscopy [5].
CF₂ClBr CF₂ClBr + → Products (Cl, Br, CF₂) UV laser photodissociation at 298 K provides quantum yields for Cl, Br, and CF₂ generation, allowing for direct comparison of bond-breaking efficiency [5].

Key Considerations for Research Applications

When selecting a halomethane for your research, consider these practical aspects:

  • Reactivity and Role: this compound (CH₂BrF) is noted as an important reagent for synthesizing intermediates and pharmaceuticals [1]. Its smaller size and specific halogen mix may offer different reactivity compared to fully halogenated alkanes like CBrF₃.
  • Environmental and Safety Profile: The Ozone Depletion Potential (ODP) is a critical factor. This compound has a significant ODP of 0.73 [1], while Bromotrifluoromethane (CBrF₃) has a very high ODP of 10 [2]. Alternatives like HFC-32 (CH₂F₂) have an ODP of zero [3], making them more environmentally sustainable choices where applicable.
  • Access to Spectral Data: A significant body of experimental work exists on the UV/Vis absorption spectra and photochemistry of brominated methanes like CF₃Br, CF₂Br₂, and CF₂ClBr [5]. This data is vital for designing photochemical reactions.

References

Bromofluoromethane synthetic route efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Bromofluoromethane in Radiotracer Synthesis

This compound (CH₂FBr) is used in radiochemistry for fluorine-18 labeling, a key technique in developing Positron Emission Tomography (PET) tracers [1]. The table below compares two methods that use the this compound precursor for synthesizing [18F]fluorocholine.

Comparison of [18F]fluorocholine Synthesis Methods Using this compound

Feature Method 1: Direct Alkylation with [18F]FBrM Method 2: Alkylation with [18F]Fluoromethyl Tosylate
Alkylating Agent [18F]Fluorobromomethane ([18F]FBrM) [18F]Fluoromethyl tosylate
Form Volatile gas Liquid
Handling & Suitability "Difficult-to-handle" [1]; less desirable for routine production More practical; better suited for reliable, reproducible routine production
Key Outcome Enables synthesis but is cumbersome Improved reliability and reproducibility of the radiosynthesis

Experimental Workflow in Radiochemistry

The following diagram illustrates the role of this compound within the broader workflow of developing a novel deuterated radiotracer, as described in the research.

cluster_goal Research Goal: Improve Radiotracer cluster_paths Synthetic Path Evaluation cluster_outcome Optimized Outcome goal Develop Deuterated [¹⁸F]Fluorocholine pathA Route A: Use [¹⁸F]Fluorobromomethane goal->pathA Initial Approach pathB Route B: Use [¹⁸F]Fluoromethyl Tosylate goal->pathB Optimized Approach outcome Successful Synthesis of [¹⁸F]fluoro-[1,2-²H₄]choline pathA->outcome Feasible but Less Practical pathB->outcome Reliable & Reproducible

Key Efficiency Consideration

The primary efficiency concern identified is practical handling versus synthetic utility:

  • Handling Drawback: While [18F]Fluorobromomethane can be used for radiofluorination, its nature as a "volatile, difficult-to-handle gas" makes it less efficient for routine and reliable synthesis [1].
  • Path to Improvement: This handling issue directly drove the development of an improved alkylating agent, [18F]fluoromethyl tosylate, which is a liquid and was found to provide a "reliable and reproducible radiosynthesis methodology" for creating the target molecule [1].

References

Bromofluoromethane reaction kinetics studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and a Key Reaction

The table below summarizes fundamental data for bromofluoromethane and details a specific, efficient reaction it undergoes, which highlights its utility in synthetic chemistry.

Property / Aspect Details
Molecular Formula CH₂FBr [1]
Molar Mass 112.93 g/mol [1]
Appearance Gas [1]
Boiling Point 19 °C (66 °F; 292 K) [1]
Standard Molar Entropy, Sogas 276.3 J/(mol·K) [1]
Heat Capacity, cp 49.2 J/(mol·K) [1]
Enthalpy of Formation, ΔfH°(298.15 K) -212.4 ± 5.5 kJ/mol [2]
Example Reaction Nickel-catalyzed reductive monofluoroalkylation with alkyl tosylates [3]
Reaction Conditions Nickel catalyst, mild base, mild conditions [3]
Reported Efficiency High efficiency, good functional-group compatibility [3]

Context from Fluoromethane Pyrolysis Studies

While not specific to this compound, research on similar compounds provides insight into the behavior of fluorinated methanes under high heat. The pyrolysis of fluoromethane (CH₃F) begins around 900°C [4].

The process involves free radical mechanisms and shows a strong preference for H• elimination over F• elimination due to the greater strength of the C-F bond [4]. The energy barriers for hydrogen abstraction by H• atoms have been calculated as follows:

Molecule Energy Barrier for H Abstraction (kcal/mol)
CH₃F (Fluoromethane) 11.8 [4]
CH₂F₂ (Difluoromethane) 9.7 [4]
CHF₃ (Trifluoromethane) 12.8 [4]

In contrast, the abstraction of a fluorine atom is much less favorable, with calculated barriers of 31.4 kcal/mol for CH₃F, 34.1 kcal/mol for CH₂F₂, and 40.3 kcal/mol for CHF₃ [4].

For a visual summary of the initial steps in fluoromethane pyrolysis, see the diagram below.

CH3F CH₃F H_rad H• CH3F->H_rad Δ Radical Formation CH2F_rad •CH₂F CH3F->CH2F_rad Δ Radical Formation Initiation Initiation (~900°C) Initiation->CH3F CH3F_2 CH₃F H_rad->CH3F_2 Abstraction Propagation1 Propagation H2 H₂ CH3F_2->H2 CH2F_rad2 •CH₂F CH3F_2->CH2F_rad2

Detailed Experimental Protocol

The following methodology is adapted from the nickel-catalyzed monofluoroalkylation study to illustrate a modern application of this compound [3].

Objective: To achieve the direct terminal monofluoromethylation of an alkyl tosylate using this compound.

Key Components:

  • Catalyst System: A nickel catalyst.
  • Ligand and Base: Specific ligands and a mild base are crucial for high efficiency (exact identities are detailed in the source publication) [3].
  • Reactants: Alkyl tosylate and this compound.
  • Condition: Mild reaction conditions.

Workflow: The general sequence of the experimental process is outlined below.

Setup Reaction Setup Reaction Reaction under Mild Conditions Setup->Reaction Cat Nickel Catalyst, Ligand, Base Cat->Setup Alkyl Alkyl Tosylate Alkyl->Setup CH2FBr This compound (CH₂FBr) CH2FBr->Setup Workup Work-up & Purification Reaction->Workup Product Primary Alkyl Fluoride Workup->Product Analysis Analysis Product->Analysis Confirm Confirmed Product Analysis->Confirm

Research Applications and Context

This compound serves as a valuable reagent in specific, advanced chemical syntheses.

  • Synthetic Chemistry: It is an important reagent for the manufacture of intermediates, pharmaceuticals, and other chemicals [1]. The nickel-catalyzed reaction demonstrates its use for directly introducing a -CH₂F group into a molecule, a valuable motif in medicinal chemistry [3].
  • Radiochemistry: An isotopologue of this compound (CH₂Br¹⁸F) that contains the positron-emitting isotope fluorine-18 is used in radiochemistry, likely for Positron Emission Tomography (PET) tracer synthesis [1] [5].
  • Regulation: Its use is regulated due to a non-zero ozone depletion potential of 0.73 [1].

References

×

XLogP3

1.4

Boiling Point

19.0 °C

UNII

22205E7CEM

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (25%): Extremely flammable gas [Danger Flammable gases];
H280 (25%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (25%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (50%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (25%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H420 (50%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Compressed Gas;Acute Toxic;Irritant

Other CAS

4539-11-1
373-52-4

Wikipedia

Bromofluoromethane

Dates

Last modified: 08-15-2023

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